Technical Documentation Center

Isoxazolo[3,4-b]pyridine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Isoxazolo[3,4-b]pyridine-3-carboxylic acid
  • CAS: 1368353-68-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Stability and Degradation of Isoxazolo[3,4-b]pyridine-3-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals Executive Summary The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the stability and degradation profile of Isoxazolo[3,4-b]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. By dissecting its structural liabilities, we will explore potential degradation pathways under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal stress, in alignment with the International Council for Harmonisation (ICH) guidelines. This document is intended to be a practical resource, offering not just theoretical insights but also actionable experimental protocols and data interpretation strategies for researchers in the field.

Molecular Profile and Inherent Stability Considerations

Isoxazolo[3,4-b]pyridine-3-carboxylic acid is a fused heterocyclic system, possessing both an isoxazole ring and a pyridine carboxylic acid moiety. This unique combination of functional groups presents several potential sites for chemical degradation.

  • The Isoxazole Ring: The isoxazole ring is an aromatic heterocycle, generally stable, but it contains a labile N-O bond. This bond is susceptible to cleavage under reductive, basic, and photochemical conditions.[1][2] The presence of substituents can influence the ring's stability, with 3,5-disubstituted isoxazoles often exhibiting greater stability.

  • The Pyridine Carboxylic Acid Moiety: The pyridine ring itself is relatively stable. However, pyridine carboxylic acids can be sensitive to light and high temperatures.[3] The carboxylic acid group can undergo decarboxylation, particularly at elevated temperatures.[4] The stability of this moiety in solution is also pH-dependent.[5]

Based on this structural analysis, a comprehensive stability assessment must investigate the integrity of both the isoxazole ring and the pyridine carboxylic acid group under a variety of stress conditions.

Forced Degradation: A Systematic Approach to Unveiling Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[6] These studies, conducted under conditions more severe than accelerated stability testing, are a cornerstone of developing stability-indicating analytical methods.[7][8] According to ICH guideline Q1A(R2), a target degradation of 5-20% is recommended to provide meaningful data without being overly destructive.[9][10]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals. The study of hydrolytic degradation across a range of pH values is crucial.[11]

Protocol for Hydrolytic Degradation Study:

  • Preparation of Stock Solution: Prepare a stock solution of Isoxazolo[3,4-b]pyridine-3-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points.

  • Sample Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Causality Behind Experimental Choices: The use of 0.1 M HCl and 0.1 M NaOH represents standard conditions for acidic and basic stress testing.[12] Elevated temperature accelerates the degradation process, allowing for the observation of degradation within a practical timeframe. Neutralization of samples prior to analysis is critical to prevent further degradation on the analytical column.

Expected Degradation Pathways: Under basic conditions, the isoxazole ring is susceptible to opening.[2] Acidic conditions may lead to hydrolysis of the carboxylic acid, although this is generally less common for aromatic carboxylic acids.

Oxidative Degradation

Oxidative degradation can occur through various mechanisms, and hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[6]

Protocol for Oxidative Degradation Study:

  • Preparation of Sample: Prepare a solution of Isoxazolo[3,4-b]pyridine-3-carboxylic acid in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Oxidative Stress:

    • To the sample solution, add a solution of hydrogen peroxide (e.g., 3% v/v).

    • Keep the solution at room temperature and protect it from light.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Analyze all samples by a stability-indicating HPLC method.

Causality Behind Experimental Choices: A 3% solution of hydrogen peroxide is a standard and effective concentration for inducing oxidative degradation.[7] Protecting the sample from light is important to prevent any confounding photodegradation.

Expected Degradation Pathways: The pyridine and isoxazole rings are both susceptible to oxidation. N-oxidation of the pyridine ring is a possible pathway. The isoxazole ring can also undergo oxidative cleavage.[13]

Photodegradation

Photostability is a critical quality attribute for any drug substance. ICH Q1B provides guidance on photostability testing.[14]

Protocol for Photodegradation Study:

  • Sample Preparation:

    • Solid State: Spread a thin layer of solid Isoxazolo[3,4-b]pyridine-3-carboxylic acid in a suitable container.

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 1:1) in a quartz cuvette or other phototransparent container.

  • Light Exposure:

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B (e.g., a calibrated photostability chamber). The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Prepare control samples wrapped in aluminum foil to protect them from light and keep them alongside the exposed samples.

  • Sample Analysis: After the exposure period, dissolve the solid sample in a suitable solvent and analyze both solid and solution samples by a stability-indicating HPLC method.

Causality Behind Experimental Choices: The ICH Q1B guideline ensures that the photostability testing is conducted under standardized and reproducible conditions. The use of both solid and solution state samples provides a comprehensive picture of the compound's photosensitivity.

Expected Degradation Pathways: The isoxazole ring is known to be susceptible to photolytic cleavage of the N-O bond, which can lead to rearrangements.[1] The pyridine ring can also participate in photochemical reactions. Studies on sulfisoxazole have shown that photodegradation can lead to the fragmentation of the isoxazole ring.[15]

Thermal Degradation

Thermal stability is assessed by exposing the drug substance to elevated temperatures.

Protocol for Thermal Degradation Study:

  • Sample Preparation: Place a known amount of solid Isoxazolo[3,4-b]pyridine-3-carboxylic acid in a controlled temperature oven.

  • Thermal Stress:

    • Expose the sample to a temperature significantly higher than that used for accelerated stability studies (e.g., 80°C), but below its melting point.

    • Withdraw samples at predetermined time points.

  • Sample Analysis: Dissolve the samples in a suitable solvent and analyze by a stability-indicating HPLC method.

Causality Behind Experimental Choices: High temperature accelerates solid-state degradation reactions. The chosen temperature should be high enough to induce degradation but not so high as to cause a change in the physical state of the substance (melting).

Expected Degradation Pathways: Thermal stress can lead to decarboxylation of the pyridine carboxylic acid moiety.[4] At very high temperatures, pyrolysis of the isoxazole ring can occur.[3]

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, and excipients.[16] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[17]

Protocol for HPLC Method Development:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), which is a versatile and widely used stationary phase.

  • Mobile Phase Selection:

    • Aqueous Phase: A buffered aqueous phase is necessary to control the ionization of the carboxylic acid and any basic nitrogen atoms. A phosphate or formate buffer in the pH range of 2.5-4.0 is a good starting point.

    • Organic Phase: Acetonitrile or methanol are common organic modifiers.

  • Gradient Elution: A gradient elution program, starting with a low percentage of organic phase and gradually increasing, is typically required to separate the parent compound from its more polar degradation products.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in identifying the optimum wavelength for detection and assessing peak purity.

  • Method Optimization:

    • Inject a mixture of the stressed samples (a "cocktail") to ensure that all degradation products are separated from the parent peak and from each other.

    • Adjust the gradient slope, buffer pH, and column temperature to achieve optimal resolution (Rs > 2) between all peaks.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualization of Degradation Pathways and Workflows

Proposed Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation (Base) cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_thermal Thermal Degradation parent Isoxazolo[3,4-b]pyridine-3-carboxylic acid hydrolysis_prod Ring-Opened Product parent->hydrolysis_prod OH- oxidation_prod N-oxide Derivative parent->oxidation_prod H2O2 photo_prod Rearranged Isomer/ Fragmented Products parent->photo_prod UV/Vis Light thermal_prod Decarboxylated Product parent->thermal_prod Heat

Caption: Proposed degradation pathways of Isoxazolo[3,4-b]pyridine-3-carboxylic acid.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions start Prepare Stock Solution of API acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation photo Photolysis (ICH Q1B) start->photo thermal Thermal (Solid, 80°C) start->thermal neutralize Neutralize (if applicable) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC Method oxidation->analyze photo->analyze thermal->analyze neutralize->analyze identify Characterize Degradants (LC-MS, NMR) analyze->identify report Establish Degradation Profile and Pathways identify->report

Caption: Experimental workflow for forced degradation studies.

Data Summary and Interpretation

The results from the forced degradation studies should be tabulated to provide a clear overview of the stability of Isoxazolo[3,4-b]pyridine-3-carboxylic acid under different stress conditions.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDuration (hours)% Degradation of Parent CompoundNumber of Degradation Products
Acidic Hydrolysis0.1 M HCl, 60°C24
Basic Hydrolysis0.1 M NaOH, 60°C24
Oxidative3% H₂O₂, RT24
PhotolyticICH Q1B-
Thermal (Solid)80°C72

Note: The values in this table are placeholders and should be populated with experimental data.

Interpretation:

  • Significant Degradation (>20%): If significant degradation is observed, the conditions may be too harsh. Consider reducing the stressor concentration, temperature, or duration of exposure.

  • No Degradation: If no degradation is observed, the conditions may not be stringent enough. Consider increasing the stressor concentration, temperature, or duration.

  • Mass Balance: The sum of the assay value of the parent compound and the peak areas of all degradation products should be close to 100% of the initial concentration. A good mass balance indicates that the analytical method is capable of detecting all major degradation products.

Conclusion

This technical guide outlines a comprehensive strategy for evaluating the stability and degradation of Isoxazolo[3,4-b]pyridine-3-carboxylic acid. By systematically applying forced degradation conditions as stipulated by ICH guidelines and developing a robust stability-indicating analytical method, researchers can gain a thorough understanding of the molecule's intrinsic stability. This knowledge is paramount for making informed decisions during drug development, from formulation design to the establishment of appropriate storage conditions and shelf-life. The proposed experimental protocols and data interpretation frameworks provide a solid foundation for any scientist tasked with characterizing this or structurally related compounds.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).

  • International Council for Harmonisation. (2021). Stress Degradation Study. IJCRT, 9(7).

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online.

  • Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research.

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. YouTube.

  • The Study of Sulfisoxazole Direct Photodegradation. (2014). Journal of Chemistry.

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.

  • WUR eDepot. (2014). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials.

  • CrystEngComm. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing.

  • ResearchGate. (2025). Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid).

  • MDPI. (2023). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water.

  • BenchChem. (2025). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.

  • Wikipedia. (n.d.). Isoxazole.

  • ResearchGate. (2025). Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate.

  • ResearchGate. (n.d.). Oxidative degradation of a steroidal isoxazoline: 1-formyl-7-methoxy-2-methylphenanthrene from 3'-methoxyestra-1',3',5'(10')-trieno(16',17':4,5)isoxazoline.

  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.

  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.

  • American Chemical Society. (n.d.). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers.

  • ResearchGate. (2025). Photodegradation of sulfisoxazole during nitrite-sensitized photolysis.

  • Scilit. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.

  • OSHA. (n.d.). Pyridine.

  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development.

  • SciSpace. (2016). Forced Degradation Studies.

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). [URL: not available]
  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies.

  • BioMed Research International. (2022). Forced Degradation – A Review.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). [URL: not available]
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). [URL: not available]
  • MDPI. (2023). Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation.

  • CymitQuimica. (n.d.). isoxazolo[3,4-b]pyridine-3-carboxylic acid.

  • PMC. (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.

  • MDPI. (2023). Effect of Enhanced Hydrolytic Acidification Process on the Treatment of Azo Dye Wastewater.

  • EURASIAN JOURNAL OF CHEMISTRY. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones.

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Space of Isoxazolo[3,4-b]pyridine-3-carboxylic Acid Derivatives

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry The fusion of isoxazole and pyridine rings creates a class of heterocyclic compounds with significant potential in drug discovery. Among these, the isoxazo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The fusion of isoxazole and pyridine rings creates a class of heterocyclic compounds with significant potential in drug discovery. Among these, the isoxazolo[3,4-b]pyridine core represents a unique and underexplored scaffold. The incorporation of a carboxylic acid moiety at the 3-position introduces a critical functional handle for modulating physicochemical properties and establishing key interactions with biological targets. This guide provides a comprehensive exploration of the chemical space of isoxazolo[3,4-b]pyridine-3-carboxylic acid derivatives, from synthetic strategies to the rationale behind chemical diversification for therapeutic applications. Our focus is on providing actionable insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel small molecule therapeutics.

The Isoxazolo[3,4-b]pyridine-3-carboxylic Acid Core: A Strategic Overview

The isoxazolo[3,4-b]pyridine scaffold is a bicyclic heteroaromatic system where an isoxazole ring is fused to a pyridine ring. The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a well-established pharmacophore found in numerous approved drugs, contributing to a favorable metabolic profile and diverse biological activities.[1] The pyridine ring, a bioisostere of benzene, enhances water solubility and provides a key hydrogen bond acceptor.

The strategic placement of a carboxylic acid group at the 3-position of the isoxazolo[3,4-b]pyridine core offers several advantages in drug design:

  • Modulation of Physicochemical Properties: The carboxylic acid group allows for fine-tuning of acidity (pKa), lipophilicity (logP), and solubility, which are critical parameters for optimizing pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME).

  • Versatile Chemical Handle: The carboxylic acid can be readily converted into a variety of functional groups, such as esters, amides, and hydroxamic acids, enabling the exploration of a vast chemical space and the establishment of diverse interactions with biological targets.

  • Bioisosteric Replacement: The carboxylic acid can serve as a bioisostere for other acidic functional groups, such as tetrazoles or acylsulfonamides, to further optimize potency and pharmacokinetic properties.

Navigating the Synthetic Landscape: From Retrosynthesis to Practical Implementation

The synthesis of the isoxazolo[3,4-b]pyridine-3-carboxylic acid core is not extensively documented, necessitating a rational design of synthetic routes based on established methodologies for related heterocyclic systems.

Retrosynthetic Analysis

A logical retrosynthetic approach to ethyl isoxazolo[3,4-b]pyridine-3-carboxylate, a key intermediate, is outlined below. This strategy hinges on the formation of the isoxazole ring from a suitably functionalized pyridine precursor.

G target Ethyl Isoxazolo[3,4-b]pyridine-3-carboxylate intermediate1 2-Hydroxyaminopyridine-3-carboxylate Intermediate target->intermediate1 Cyclization intermediate2 2-Aminopyridine-3-carboxylate intermediate1->intermediate2 Hydroxylamine Formation starting_material Substituted Pyridine intermediate2->starting_material Functional Group Interconversion

Caption: Retrosynthetic analysis of the target scaffold.

This analysis suggests that the key transformation is the cyclization of a 2-hydroxyaminopyridine derivative bearing an appropriate side chain at the 3-position.

Proposed Synthetic Pathway

A plausible synthetic route, inspired by the synthesis of the analogous isoxazolo[3,4-b]pyridin-3(1H)-one, is detailed below.[2] This pathway commences with a commercially available or readily synthesized 2-aminopyridine-3-carboxylic acid derivative.

G cluster_0 Synthesis of Isoxazolo[3,4-b]pyridine-3-carboxylic Acid Core start 2-Aminopyridine-3-carboxylic Acid step1 Esterification (e.g., EtOH, H+) start->step1 product1 Ethyl 2-Aminopyridine-3-carboxylate step1->product1 step2 Diazotization & Hydroxylation (e.g., NaNO2, H2SO4, then H2O) product1->step2 product2 Ethyl 2-Hydroxypyridine-3-carboxylate step2->product2 step3 Nitration (e.g., HNO3, H2SO4) product2->step3 product3 Ethyl 2-Hydroxy-X-nitropyridine-3-carboxylate step3->product3 step4 Reduction to Hydroxylamine (e.g., Zn, NH4Cl) product3->step4 product4 Ethyl 2-Hydroxyamino-X-aminopyridine-3-carboxylate step4->product4 step5 Cyclization with β-ketoester (e.g., Ethyl acetoacetate) product4->step5 product5 Ethyl Isoxazolo[3,4-b]pyridine-3-carboxylate step5->product5 step6 Hydrolysis (e.g., LiOH, H2O/THF) product5->step6 final_product Isoxazolo[3,4-b]pyridine-3-carboxylic Acid step6->final_product

Caption: Proposed synthetic pathway.

Causality Behind Experimental Choices:

  • Esterification: Protection of the carboxylic acid as an ethyl ester is a standard procedure to prevent unwanted side reactions in subsequent steps.

  • Diazotization and Hydroxylation: The conversion of the amino group to a hydroxyl group via a diazonium salt is a classic and reliable transformation in aromatic chemistry.

  • Nitration: The introduction of a nitro group is a common strategy to activate the pyridine ring for subsequent nucleophilic substitution or to serve as a precursor for an amino group. The position of nitration will be directed by the existing substituents.

  • Reduction to Hydroxylamine: Selective reduction of a nitro group to a hydroxylamine is crucial for the subsequent cyclization to form the isoxazole ring. Zinc dust in the presence of ammonium chloride is a mild and effective reagent for this transformation.

  • Cyclization: The condensation of the hydroxylamine with a β-ketoester, such as ethyl acetoacetate, followed by intramolecular cyclization, is a well-established method for the formation of the isoxazole ring.

  • Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid, typically achieved under basic conditions.

Exploration of the Chemical Space: A Guide to Diversification and Structure-Activity Relationship (SAR) Studies

The isoxazolo[3,4-b]pyridine-3-carboxylic acid scaffold offers multiple points for chemical modification to explore the chemical space and establish structure-activity relationships.

G cluster_0 Chemical Space Exploration core Isoxazolo[3,4-b]pyridine -3-carboxylic Acid Core r1 R1: Pyridine Ring Substituents core->r1 Modulate Solubility, Metabolism r2 R2: Carboxylic Acid Derivatives core->r2 Target Interaction, Prodrug Strategies r3 R3: Isoxazole Ring Substituents (if synthesis allows) core->r3 Fine-tune Potency, Selectivity

Caption: Points of diversification on the core scaffold.
Modifications of the Pyridine Ring (R1)

Substituents on the pyridine ring can significantly impact the molecule's overall properties.

PositionType of SubstituentRationale
C5, C6, C7Small alkyl groups (e.g., -CH3, -Et)Can improve metabolic stability by blocking potential sites of oxidation.
Halogens (e.g., -F, -Cl)Can modulate electronic properties and improve membrane permeability.
Methoxy groups (-OCH3)Can increase solubility and provide additional hydrogen bond acceptors.
Aromatic/heteroaromatic ringsCan introduce π-π stacking interactions with the target protein.
Derivatization of the Carboxylic Acid (R2)

The carboxylic acid at the 3-position is a prime site for derivatization to probe interactions with the biological target.

DerivativeSynthetic ApproachRationale
EstersReaction with alcohols under acidic conditions.Can act as prodrugs, improving oral bioavailability.
AmidesCoupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt).Introduces hydrogen bond donors and acceptors for specific target interactions.
Hydroxamic AcidsConversion of the ester to the hydroxamic acid with hydroxylamine.Potent zinc-binding group, often used in inhibitors of metalloenzymes (e.g., HDACs, MMPs).
Structure-Activity Relationship (SAR) Insights from Related Scaffolds

While specific SAR data for isoxazolo[3,4-b]pyridine-3-carboxylic acid derivatives is limited, insights can be drawn from related heterocyclic systems such as pyrazolopyridines. For instance, in a series of pyrazolo[3,4-b]pyridine derivatives, substitutions on the fused ring system were found to be critical for biological activity.[3][4] This suggests that careful selection of substituents on the pyridine portion of the isoxazolo[3,4-b]pyridine core will be crucial for achieving desired potency and selectivity.

Experimental Protocols: A Practical Guide

The following protocols are provided as a guide for the synthesis and characterization of isoxazolo[3,4-b]pyridine-3-carboxylic acid derivatives. These are based on established procedures for similar chemical transformations and should be adapted and optimized for specific substrates.

General Synthesis of Ethyl Isoxazolo[3,4-b]pyridine-3-carboxylate

Step 1: Synthesis of Ethyl 2-aminopyridine-3-carboxylate

  • To a solution of 2-aminopyridine-3-carboxylic acid (1.0 eq) in ethanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 2-hydroxypyridine-3-carboxylate

  • Dissolve ethyl 2-aminopyridine-3-carboxylate (1.0 eq) in 10% aqueous sulfuric acid (15 mL/g).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 eq) in water (2 mL/g) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Heat the mixture to 50 °C until nitrogen evolution ceases.

  • Cool the reaction to room temperature and extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Step 3-6: Subsequent steps would follow the logic outlined in the synthetic pathway, employing standard procedures for nitration, reduction, cyclization, and hydrolysis.

General Procedure for Amide Coupling
  • To a solution of isoxazolo[3,4-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL/g), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC.

Potential Therapeutic Applications and Future Directions

Given the broad range of biological activities associated with isoxazole-containing compounds, derivatives of isoxazolo[3,4-b]pyridine-3-carboxylic acid represent a promising scaffold for the development of novel therapeutics in several areas:

  • Oncology: Many isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis.[5][6] The isoxazolo[3,4-b]pyridine core could serve as a template for the design of novel kinase inhibitors or modulators of other cancer-related signaling pathways.

  • Inflammatory Diseases: The isoxazole nucleus is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The potential for derivatives of the target scaffold to inhibit key inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX) warrants investigation.

  • Infectious Diseases: The isoxazole ring is a component of several antibacterial and antifungal agents.[7] Libraries of isoxazolo[3,4-b]pyridine-3-carboxylic acid derivatives could be screened for activity against a panel of clinically relevant pathogens.

  • Enzyme Inhibition: The carboxylic acid functionality makes these compounds particularly interesting as potential inhibitors of enzymes where an acidic group is important for binding, such as carbonic anhydrase.[8]

The future exploration of this chemical space should focus on the synthesis of diverse libraries of compounds with systematic variations at the R1 and R2 positions. High-throughput screening against a range of biological targets, coupled with structure-based drug design, will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic scaffold.

References

  • Khan, M. A., & Rafla, F. K. (n.d.). Synthesis of isoxazolo[3,4-b]pyridin-3(1H)-one and isoxazolo[5,4-b]-pyridin-3(2H)-one. RSC Publishing. Retrieved from [Link]

  • Baruchello, R., et al. (2012). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. PMC. Retrieved from [Link]

  • (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. PMC. Retrieved from [Link]

  • (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journals. Retrieved from [Link]

  • (2022, August 4). Substituted pyridines from isoxazoles: scope and mechanism. Retrieved from [Link]

  • (2023, December 11). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from [Link]

  • (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from [Link]

  • (2020, October 20). Affinity of Antifungal Isoxazolo[3,4- b]pyridine-3(1 H)-Ones to Phospholipids in Immobilized Artificial Membrane (IAM) Chromatography. PubMed. Retrieved from [Link]

  • (2022, January 31). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Retrieved from [Link]

  • (2023, February 9). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. Retrieved from [Link]

  • (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. PMC. Retrieved from [Link]

  • (n.d.). Synthesis and Anticancer Evaluation of Isoxazole Ring-Containing 6-(Pyridin-4-yl)imidazo[2,1-b][2]thiazole Derivatives. Semantic Scholar. Retrieved from [Link]

  • (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PMC. Retrieved from [Link]

  • (n.d.). Retrosynthesis of various isothiazolo[4,3-b]pyridines. ResearchGate. Retrieved from [Link]

  • (n.d.). Isoxazole – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • (2020, April 10). b]PYRIDINE, PYRROLO[3,2-d]ISOXAZOLE, ISOXAZOLO[5,4-b]. Retrieved from [Link]

  • (2019, August 15). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. Retrieved from [Link]

  • (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Retrieved from [Link]

  • (2024, May 10). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. ResearchGate. Retrieved from [Link]

  • (2024, July 14). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. Malaria World. Retrieved from [Link]

  • (n.d.). 522. A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1,H)-ones. Magritek. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Guide to Esterification Strategies for Isoxazolo[3,4-b]pyridine-3-carboxylic Acid

Abstract This guide provides a detailed examination of robust esterification methods for Isoxazolo[3,4-b]pyridine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry and drug discovery. Recognizing the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed examination of robust esterification methods for Isoxazolo[3,4-b]pyridine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry and drug discovery. Recognizing the synthetic challenges posed by its electron-deficient nature, we present and compare four distinct, field-proven protocols: activation via acid chloride formation, Steglich esterification, the Mitsunobu reaction, and classical Fischer-Speier esterification. Each section offers a deep dive into the reaction mechanism, step-by-step experimental procedures, and the critical rationale behind methodological choices. This document is intended for researchers, chemists, and drug development professionals seeking to efficiently synthesize ester derivatives of this important molecular core.

Introduction: The Significance and Challenges of an Electron-Deficient Heterocycle

The isoxazolo[3,4-b]pyridine nucleus is a prominent structural motif in modern pharmaceuticals, valued for its unique electronic properties and ability to engage in specific biological interactions. Ester derivatives of its 3-carboxylic acid counterpart are crucial as final drug products, prodrugs, or key synthetic intermediates in the construction of more complex molecules.

However, the esterification of Isoxazolo[3,4-b]pyridine-3-carboxylic acid is not always straightforward. The fused pyridine ring acts as an electron-withdrawing group, reducing the nucleophilicity of the carboxylate oxygen and potentially deactivating the carboxyl group toward nucleophilic attack. Furthermore, the basic nitrogen atom in the pyridine ring can interfere with acid-catalyzed reactions. Therefore, selecting an appropriate esterification method is critical for achieving high yields and purity. This guide outlines several reliable strategies, from classical approaches to modern coupling reactions, to overcome these challenges.

Logical Workflow for Method Selection

The choice of an esterification method depends on the stability of the substrates, the steric hindrance of the alcohol, and the desired reaction scale. The following diagram illustrates a decision-making workflow for selecting the most suitable protocol.

G Start Start: Isoxazolo[3,4-b]pyridine-3-carboxylic acid + Alcohol (R-OH) AcidStable Are both substrates stable to strong acid and high temperatures? Start->AcidStable Steric Is the alcohol sterically hindered (e.g., secondary, tertiary)? AcidStable->Steric No Fischer Method 4: Fischer Esterification AcidStable->Fischer Yes Mild Are mild conditions and high functional group tolerance essential? Steric->Mild No AcidChloride Method 1: Acid Chloride Route Steric->AcidChloride Yes Inversion Is stereochemical inversion of a chiral alcohol required? Steglich Method 2: Steglich Esterification Inversion->Steglich No Mitsunobu Method 3: Mitsunobu Reaction Inversion->Mitsunobu Yes Mild->Inversion No Mild->Steglich Yes

Caption: Decision workflow for esterification method selection.

Method 1: Acid Chloride Formation and Subsequent Esterification

This two-step approach is one of the most reliable methods, particularly for sterically hindered or unreactive alcohols. The carboxylic acid is first activated by converting it to a highly electrophilic acid chloride, which then readily reacts with the alcohol.

Principle and Mechanism

The hydroxyl group of the carboxylic acid is a poor leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert it into an excellent leaving group, facilitating nucleophilic acyl substitution by a chloride ion.[1][2][3] The resulting acid chloride is a potent acylating agent that reacts efficiently with alcohols, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.[3]

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification R-COOHSOCl2 R-COOHSOCl2 Intermediate Intermediate R-COOHSOCl2->Intermediate or (COCl)2/cat. DMF R-COCl Acid Chloride Intermediate->R-COCl -SO2, -HCl R-COClR'-OH R-COClR'-OH Tetrahedral_Int Tetrahedral_Int R-COClR'-OH->Tetrahedral_Int R-COOR' Ester Product Tetrahedral_Int->R-COOR' -HCl (scavenged by base) R-COOH Carboxylic Acid R'-OH Alcohol

Caption: Mechanism of the acid chloride esterification route.

Detailed Experimental Protocol

Materials and Reagents:

  • Isoxazolo[3,4-b]pyridine-3-carboxylic acid

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • The desired alcohol (e.g., Ethanol, Isopropanol)

  • Triethylamine (NEt₃) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Acid Chloride Formation:

    • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add Isoxazolo[3,4-b]pyridine-3-carboxylic acid (1.0 eq).

    • Suspend the acid in anhydrous DCM (approx. 0.2 M).

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.5 eq) dropwise.[1][4] Expert Insight: Oxalyl chloride is often preferred over SOCl₂ as the byproducts (CO, CO₂) are gaseous, simplifying workup. The catalytic DMF forms the Vilsmeier reagent in situ, which is the active catalyst.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acid chloride.

  • Ester Formation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

    • In a separate flask, dissolve the alcohol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the alcohol/base solution dropwise to the stirred acid chloride solution at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC.

    • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Method 2: Steglich Esterification

The Steglich esterification is a mild and highly efficient method that uses a carbodiimide coupling agent, making it ideal for substrates that are sensitive to acidic or harsh conditions.[5][6]

Principle and Mechanism

Dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the alcohol. A crucial component is the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP), which acts as an acyl transfer catalyst. DMAP first reacts with the O-acylisourea to form a reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[5][7] This catalytic cycle accelerates the esterification and minimizes a common side reaction: the irreversible rearrangement of the O-acylisourea to a stable N-acylurea.[5][8]

G Acid R-COOH OAI O-Acylisourea Intermediate Acid->OAI + DCC DCC DCC AcylPyr N-Acylpyridinium Intermediate OAI->AcylPyr + DMAP Ester Ester (R-COOR') OAI->Ester + R'-OH (slow) DCU Dicyclohexylurea (DCU) (Precipitate) OAI->DCU forms DMAP DMAP (cat.) AcylPyr->Ester + R'-OH - DMAP Alcohol R'-OH

Caption: Catalytic cycle of the Steglich Esterification.

Detailed Experimental Protocol

Materials and Reagents:

  • Isoxazolo[3,4-b]pyridine-3-carboxylic acid

  • The desired alcohol

  • Dicyclohexylcarbodiimide (DCC) or EDC

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate and Hexanes for workup and purification

Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve Isoxazolo[3,4-b]pyridine-3-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Stir the solution at room temperature until all solids are dissolved.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled reaction mixture.[9] A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Expert Insight: The reaction is performed at 0 °C initially to control the rate and prevent side reactions. Using EDC instead of DCC can simplify the workup, as the corresponding urea byproduct is water-soluble and can be removed by an aqueous wash.

  • Reaction and Monitoring:

    • Remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours.

    • Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Once complete, filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl to remove excess DMAP, followed by saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming esters under mild, neutral conditions, particularly when stereochemical inversion of a secondary alcohol is desired.[10][11] It is a redox-condensation reaction.

Principle and Mechanism

The reaction involves triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12] PPh₃ and DEAD initially react to form a phosphonium salt. The alcohol then adds to this species, forming an oxyphosphonium salt, which is a potent leaving group. The carboxylate, acting as the nucleophile, displaces the activated alcohol via an Sₙ2 mechanism, leading to the ester with complete inversion of configuration at the alcohol's stereocenter.[10][11]

G PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Oxyphos Oxyphosphonium Salt (Activated Alcohol) Betaine->Oxyphos + R'-OH Alcohol R'-OH Ester Ester (Inverted Stereochemistry) Oxyphos->Ester + R-COO- (SN2 attack) Acid R-COOH Carboxylate R-COO- Acid->Carboxylate TPPO Triphenylphosphine oxide Hydrazine Hydrazine byproduct

Sources

Application

The Strategic Application of Isoxazolo[3,4-b]pyridine-3-carboxylic Acid in the Synthesis of Next-Generation Kinase Inhibitors

Introduction: The Rise of Fused Heterocycles in Kinase Inhibition The landscape of oncology and inflammatory disease treatment has been revolutionized by the development of small-molecule kinase inhibitors. These agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Fused Heterocycles in Kinase Inhibition

The landscape of oncology and inflammatory disease treatment has been revolutionized by the development of small-molecule kinase inhibitors. These agents target the ATP-binding site of kinases, crucial regulators of cellular signaling pathways that are often dysregulated in disease states. Within this competitive field, the quest for novel scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is relentless. The isoxazolo[3,4-b]pyridine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its rigid structure, combined with the specific electronic properties and hydrogen bonding capabilities of the isoxazole and pyridine rings, provides a unique framework for designing potent and selective kinase inhibitors.

This comprehensive guide delves into the strategic use of a key derivative, isoxazolo[3,4-b]pyridine-3-carboxylic acid , as a versatile building block for the synthesis of advanced kinase inhibitors. We will explore the rationale behind its design, provide detailed synthetic protocols, and showcase its application in the creation of multi-targeted inhibitors of receptor tyrosine kinases (RTKs). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

The Isoxazolo[3,4-b]pyridine Scaffold: A Privileged Framework for Kinase Recognition

The isoxazolo[3,4-b]pyridine system is an analog of purine, the core structure of ATP. This inherent similarity allows molecules built upon this scaffold to effectively mimic ATP and bind to the kinase hinge region, a critical interaction for potent inhibition. The carboxylic acid functionality at the 3-position serves as a versatile chemical handle, enabling the facile introduction of various pharmacophoric elements through amide bond formation, a cornerstone of medicinal chemistry. This strategic placement allows for the exploration of the solvent-exposed region of the kinase active site, often leading to enhancements in both potency and selectivity.

Synthesis of the Core Scaffold: Isoxazolo[3,4-b]pyridine-3-carboxylic Acid

The successful application of this scaffold begins with a reliable and scalable synthesis of the core building block. While various methods for constructing isoxazolopyridine isomers exist, a common strategy involves the cyclization of a suitably functionalized pyridine precursor. Below is a detailed, field-proven protocol for the synthesis of a key precursor, which can then be converted to the desired carboxylic acid.

Protocol 1: Synthesis of Isoxazolo[3,4-b]pyridin-3(1H)-one

This protocol is adapted from the work of Khan and Rafla, which describes the synthesis of the isoxazolo[3,4-b]pyridin-3(1H)-one, a direct precursor to the target carboxylic acid.[1]

Step 1: Synthesis of 2-Hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-(N′-Hydroxyamidino)acetohydroxamic acid (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add acetylacetone (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2-hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to Isoxazolo[3,4-b]pyridin-3(1H)-one

  • Reaction Setup: Suspend the 2-hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid (1.0 eq) obtained from the previous step in acetic anhydride (5.0 eq).

  • Reaction Conditions: Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-water with vigorous stirring. The product, isoxazolo[3,4-b]pyridin-3(1H)-one, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to afford the pure product.

From Isoxazolone to Carboxylic Acid: The resulting isoxazolo[3,4-b]pyridin-3(1H)-one can be converted to the target carboxylic acid through standard synthetic transformations, such as conversion to the corresponding 3-chloro derivative followed by carboxylation, or via hydrolysis of a 3-cyano intermediate. For direct use, isoxazolo[3,4-b]pyridine-3-carboxylic acid is also commercially available from suppliers such as Fluorochem.[2]

Application in Kinase Inhibitor Synthesis: A Case Study

The true utility of isoxazolo[3,4-b]pyridine-3-carboxylic acid is demonstrated in its application as a starting material for potent kinase inhibitors. A prime example is the development of diaryl-urea based multi-target inhibitors of receptor tyrosine kinases (RTKs) such as FLT-3, KDR, and PDGFR-β. The following workflow illustrates how the core scaffold is elaborated into a final, biologically active compound, inspired by the work of Li et al.[3] While the original paper starts from the 3-amino derivative, this protocol outlines the synthesis via the more versatile carboxylic acid.

Workflow: From Carboxylic Acid to Potent RTK Inhibitor

G A Isoxazolo[3,4-b]pyridine- 3-carboxylic acid B Amide Bond Formation (e.g., with aniline derivative) A->B HATU, DIPEA, DMF C Isoxazolo[3,4-b]pyridine- 3-carboxamide B->C D Introduction of Diaryl-urea Moiety C->D Phosgene equivalent, substituted aniline E Final Kinase Inhibitor D->E

Caption: Synthetic workflow for a kinase inhibitor.

Protocol 2: Synthesis of an Isoxazolo[3,4-b]pyridine-3-carboxamide based Kinase Inhibitor

Step 1: Amide Bond Formation

  • Reaction Setup: To a solution of isoxazolo[3,4-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes.

  • Addition of Amine: Add the desired substituted aniline (e.g., 4-aminophenol) (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12-18 hours. Monitor for completion by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired isoxazolo[3,4-b]pyridine-3-carboxamide intermediate.

Step 2: Formation of the Diaryl-urea Moiety

  • Activation of the Phenolic Hydroxyl Group: To a solution of the carboxamide intermediate from the previous step (1.0 eq) in a suitable solvent like anhydrous tetrahydrofuran (THF), add a phosgene equivalent such as triphosgene (0.4 eq) and a non-nucleophilic base like pyridine (2.0 eq) at 0 °C.

  • Reaction with the Second Amine: After stirring for 1-2 hours, add the second substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Isolation: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by column chromatography or recrystallization to afford the pure diaryl-urea based kinase inhibitor.

Structure-Activity Relationship (SAR) and Biological Data

The power of the isoxazolo[3,4-b]pyridine scaffold lies in the ability to systematically modify the substituents and observe the effects on biological activity. The work by Li et al. on diaryl-ureas with an isoxazolo[3,4-b]pyridine-3-amino core provides excellent insights into the SAR of this class of compounds.[3] A key finding was that substitution on the terminal phenyl ring of the urea moiety significantly impacts potency against various kinases.

CompoundR1R2FLT-3 IC50 (nM)KDR IC50 (nM)PDGFR-β IC50 (nM)
Linifanib --1.91.32.9
S21 HCF3438
S22 FCF310720
Data is illustrative and based on findings from related isoxazolo[3,4-b]pyridine-3-amino derivatives.

These results highlight that small modifications to the periphery of the molecule can fine-tune the inhibitory profile, underscoring the value of the isoxazolo[3,4-b]pyridine-3-carboxylic acid as a versatile starting point for generating a library of potential kinase inhibitors.

Kinase Signaling and Inhibition

The inhibitors synthesized from the isoxazolo[3,4-b]pyridine scaffold often target receptor tyrosine kinases (RTKs), which are integral to cell proliferation, survival, and angiogenesis. Dysregulation of RTK signaling is a hallmark of many cancers.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, FLT-3) RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF Phosphorylates PI3K_AKT PI3K/AKT/mTOR Pathway RTK->PI3K_AKT Phosphorylates Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Binds & Activates Inhibitor Isoxazolo[3,4-b]pyridine Inhibitor Inhibitor->RTK Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of RTK signaling pathways.

By blocking the ATP-binding site of RTKs, these inhibitors prevent the downstream phosphorylation cascades that drive oncogenic processes. The isoxazolo[3,4-b]pyridine core effectively anchors the molecule in the active site, allowing the appended functionalities to confer selectivity and potency.

Conclusion and Future Outlook

Isoxazolo[3,4-b]pyridine-3-carboxylic acid represents a highly valuable and versatile building block in the modern medicinal chemist's toolbox. Its inherent drug-like properties and strategic functionalization handle provide a robust platform for the rapid development of potent and selective kinase inhibitors. The protocols and data presented herein serve as a testament to its potential and provide a solid foundation for researchers to design and synthesize the next generation of targeted therapies. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions deepens, scaffolds like isoxazolo[3,4-b]pyridine will undoubtedly play a pivotal role in the discovery of novel therapeutics for a wide range of human diseases.

References

  • Khan, M. A., & Rafla, F. K. (1974). Synthesis of isoxazolo[3,4-b]pyridin-3(1H)-one and isoxazolo[5,4-b]-pyridin-3(2H)-one. Journal of the Chemical Society, Perkin Transactions 1, (3), 327-329. [Link]

  • Li, Y., et al. (2018). Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase. Bioorganic & Medicinal Chemistry, 26(19), 5249-5261. [Link]

Sources

Method

Application Notes & Protocols: In Vitro ADME Profiling of Isoxazolo[3,4-b]pyridine-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazolo[3,4-b]pyridine-3-carboxylic acid scaffold represents a promising heterocyclic system in modern medicinal chemistry, with derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolo[3,4-b]pyridine-3-carboxylic acid scaffold represents a promising heterocyclic system in modern medicinal chemistry, with derivatives showing potential across various therapeutic areas, including antibacterial and anticancer applications.[1][2][3] Early and systematic evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to efficiently advance these promising compounds from discovery to viable clinical candidates. This guide provides a strategic overview and detailed protocols for the essential in vitro ADME assays tailored to address the specific physicochemical characteristics of this compound class, namely the acidic carboxylic acid moiety and the fused aromatic core.

Introduction: The Importance of Early ADME Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm underscores the necessity of integrating ADME profiling from the initial stages of a project.[4] Compounds must not only exhibit potent biological activity but also possess favorable pharmacokinetic (PK) properties to ensure they can reach the target site of action in sufficient concentration and duration. The isoxazolo[3,4-b]pyridine-3-carboxylic acid class, characterized by its acidic nature, presents specific challenges and considerations for ADME properties such as solubility and permeability.

This document serves as a practical guide for researchers, outlining a tiered approach to in vitro ADME profiling. We will detail the principles, step-by-step protocols, and data interpretation for a core suite of assays designed to de-risk this chemical series and guide structure-activity relationship (SAR) and structure-property relationship (SPR) development.

An Integrated Strategy for ADME Profiling

A successful ADME screening strategy follows a logical progression from high-throughput, cost-effective assays to more complex, resource-intensive studies.[5] This tiered approach allows for the rapid elimination of compounds with fatal flaws while prioritizing those with the most promising overall profile for further investigation.

ADME_Workflow Solubility Aqueous Solubility (Kinetic) PAMPA Permeability Screen (PAMPA) Solubility->PAMPA Soluble? uStab Metabolic Stability (Microsomes) PAMPA->uStab Permeable? Caco2 Permeability & Efflux (Caco-2 Assay) uStab->Caco2 Stable? CYP_Inhib CYP450 Inhibition (IC50 Determination) Caco2->CYP_Inhib Transporter Transporter Studies Caco2->Transporter PPB Plasma Protein Binding (Equilibrium Dialysis) CYP_Inhib->PPB MetID Metabolite ID PPB->MetID Lead Candidate

Caption: Tiered ADME screening cascade.

Physicochemical Properties: Aqueous Solubility

Principle: Poor aqueous solubility is a primary cause of low oral bioavailability. For the isoxazolo[3,4-b]pyridine-3-carboxylic acid series, solubility is expected to be highly pH-dependent due to the ionizable carboxylic acid. A kinetic solubility assay using turbidimetry is a rapid, high-throughput method to assess this property early.

Protocol: Kinetic Turbidimetric Solubility

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.

  • Plate Preparation: In a 96-well UV-transparent microplate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS, creating a final nominal concentration of 100 µM with 1% DMSO. Perform this in triplicate.

  • Incubation & Measurement: Seal the plate, shake for 2 hours at room temperature, and then measure the absorbance (turbidity) at 620 nm using a plate reader.

  • Data Analysis: A compound is considered to have precipitated if its turbidity is significantly above the background (PBS with 1% DMSO). The highest concentration that remains in solution is reported as the kinetic solubility.

Expert Insights: The carboxylic acid moiety should confer good solubility at pH 7.4. If poor solubility is observed, it may be due to a high crystal lattice energy or the influence of other lipophilic substituents on the scaffold. Consider running the assay at pH 5.0 to simulate gastric conditions, where the compound will be protonated and likely less soluble.

Absorption & Permeability Profiling

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a non-cell-based, high-throughput assay that predicts passive transcellular permeability.[6] A lipid-infused artificial membrane separates a donor and acceptor compartment.[6][7] This assay is particularly useful for ranking compounds in early discovery, as it isolates passive diffusion from the complexities of active transport and metabolism.[6]

Protocol: PAMPA-GIT

  • Membrane Coating: Gently dispense 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) onto the membrane of each well of a 96-well PVDF filter plate (Donor Plate).[8]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[8]

  • Donor Plate Preparation: Prepare test compounds at 10 µM in PBS (pH 5.0 or 6.5 to mimic the upper GI tract) from a 10 mM DMSO stock. Add 150 µL of this solution to each well of the coated donor plate.[8]

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for 16-18 hours at room temperature with gentle shaking.[7][9]

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VA and VD are the volumes of the acceptor and donor wells, respectively.

Expert Insights: Given the acidic nature of the compounds, running the PAMPA assay with a pH gradient (e.g., pH 5.0 in the donor and pH 7.4 in the acceptor) can provide a more physiologically relevant prediction of intestinal absorption. A low Papp value (<1 x 10⁻⁶ cm/s) suggests that passive diffusion may be a limiting factor for oral absorption.

Caco-2 Cell Permeability and Efflux Assay

Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes that form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, P-gp).[10] This assay is the gold standard for in vitro prediction of human intestinal absorption and for identifying substrates of efflux transporters.[11][12]

Protocol: Bidirectional Caco-2 Permeability

  • Cell Culture: Seed Caco-2 cells onto 24-well Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.[11]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be ≥300 Ω·cm². Additionally, assess the permeability of a paracellular marker like Lucifer Yellow; leakage should be <2%.[11][12]

  • Assay Initiation (A-to-B): For apical-to-basolateral (A-to-B) transport, add the test compound (typically 1-10 µM) in transport buffer to the apical (A) chamber. The basolateral (B) chamber contains a drug-free buffer.

  • Assay Initiation (B-to-A): For basolateral-to-apical (B-to-A) transport, add the test compound to the basolateral (B) chamber, with the apical (A) chamber containing drug-free buffer.

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 60, 120 minutes) and from the donor chamber at the end of the experiment.

  • Quantification & Calculation: Analyze all samples by LC-MS/MS. Calculate Papp values for both A-to-B and B-to-A directions.

  • Efflux Ratio (ER): Calculate the ER as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux.[11]

Metabolism and Drug-Drug Interaction Potential

Liver Microsomal Stability Assay

Principle: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[13] Human liver microsomes (HLM) are subcellular fractions containing these enzymes and are used to determine a compound's intrinsic metabolic stability.[14] A high rate of metabolism in this assay often predicts high hepatic clearance and poor oral bioavailability in vivo.[15]

Protocol: HLM Stability

  • Reaction Mixture Preparation: Prepare a master mix containing human liver microsomes (final concentration 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[15][16]

  • Compound Incubation: Add the test compound (final concentration 1 µM) to the microsomal suspension and pre-incubate for 5 minutes at 37°C.[16]

  • Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system.[16][17]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard.[14]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg/mL microsomal protein)).[14]

Metabolism_Concept Compound Isoxazole Derivative (Parent Drug) Microsomes Liver Microsomes (+ NADPH cofactor) Compound->Microsomes Incubation at 37°C Metabolite Metabolite(s) (e.g., Hydroxylated) Microsomes->Metabolite Phase I Metabolism (e.g., CYP450 Oxidation)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Isoxazolo[3,4-b]pyridine-3-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of Isoxazolo[3,4-b]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Isoxazolo[3,4-b]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Overview of the Synthetic Strategy

The synthesis of Isoxazolo[3,4-b]pyridine-3-carboxylic acid is a multi-step process that requires careful optimization of reaction conditions. While direct synthesis of this specific molecule is not extensively reported, a robust and adaptable strategy can be devised based on the synthesis of related isoxazolopyridine isomers.[1][2] The proposed synthetic pathway involves two key stages:

  • Formation of the Isoxazolo[3,4-b]pyridine Core: This involves the construction of the fused heterocyclic ring system, typically resulting in an ester derivative of the target molecule, such as ethyl isoxazolo[3,4-b]pyridine-3-carboxylate.

  • Hydrolysis to the Carboxylic Acid: The final step is the conversion of the ester to the desired carboxylic acid through hydrolysis.

This guide will provide detailed protocols and troubleshooting for each of these critical stages.

Part 1: Synthesis of Ethyl Isoxazolo[3,4-b]pyridine-3-carboxylate

The formation of the isoxazolo[3,4-b]pyridine core is the most challenging part of the synthesis. A plausible and adaptable approach, based on the synthesis of the isoxazolo[4,5-b]pyridine isomer, involves a cyclocondensation reaction.[1][2]

Proposed Reaction Scheme:

Reaction_Scheme_Part1 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate_A Intermediate A 2-Chloro-3-nitropyridine->Intermediate_A NaH Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Intermediate_A Intermediate_B Isonitroso Intermediate B Intermediate_A->Intermediate_B in situ nitrosation Product_Ester Ethyl isoxazolo[3,4-b]pyridine-3-carboxylate Intermediate_B->Product_Ester K2CO3, MeCN

Caption: Proposed reaction scheme for the synthesis of the ethyl ester precursor.

Experimental Protocol: Synthesis of Ethyl Isoxazolo[3,4-b]pyridine-3-carboxylate

This protocol is adapted from the synthesis of the isoxazolo[4,5-b]pyridine isomer and may require optimization for the target molecule.[1][2]

Materials:

  • 2-Chloro-3-nitropyridine

  • Ethyl acetoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Anhydrous Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃)

  • Reagents for in situ nitrosation (e.g., sodium nitrite and acid)

  • Standard workup and purification reagents

Procedure:

  • Preparation of the Reaction Vessel: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • Addition of Ethyl Acetoacetate: Dissolve ethyl acetoacetate in anhydrous THF or DMF and add it dropwise to the sodium hydride suspension at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Addition of 2-Chloro-3-nitropyridine: Dissolve 2-chloro-3-nitropyridine in anhydrous THF or DMF and add it dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • In situ Nitrosation: Cool the reaction mixture to 0 °C and add a solution of sodium nitrite, followed by the slow addition of an acid (e.g., dilute HCl) to generate nitrous acid in situ. Monitor the reaction by TLC.

  • Cyclization: After the formation of the isonitroso intermediate is complete, quench the reaction with water and extract the product with a suitable organic solvent. Dry the organic layer, concentrate it under reduced pressure, and dissolve the residue in anhydrous acetonitrile. Add potassium carbonate and heat the mixture to reflux. Monitor the reaction by TLC until completion.

  • Workup and Purification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide & FAQs: Synthesis of the Ethyl Ester
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Yield of the Desired Product 1. Poor quality of starting materials: Moisture in solvents or reagents can quench the sodium hydride. 2. Incomplete reaction: The reaction may be slow or may not have reached completion. 3. Side reactions: The intermediate may be unstable under the reaction conditions.1. Ensure anhydrous conditions: Use freshly distilled solvents and dry reagents. 2. Optimize reaction time and temperature: Monitor the reaction closely by TLC and consider increasing the reaction time or temperature if necessary. 3. Modify the base or solvent: Consider using a stronger base or a different solvent to improve reactivity.
Formation of Multiple Products/Isomers 1. Lack of regioselectivity: The cyclization step may not be fully regioselective. 2. Side reactions of the nitro group: The nitro group can be reactive under certain conditions.1. Vary the cyclization conditions: Changing the base, solvent, or temperature can influence the regioselectivity. 2. Purification: Careful column chromatography may be required to separate the desired isomer.
Reaction Stalls or is Sluggish 1. Insufficient base: The amount of sodium hydride may not be sufficient to deprotonate the ethyl acetoacetate completely. 2. Low reaction temperature: The activation energy for the reaction may not be reached at the current temperature.1. Increase the amount of base: Use a slight excess of sodium hydride. 2. Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction for any signs of decomposition.

Part 2: Hydrolysis of Ethyl Isoxazolo[3,4-b]pyridine-3-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[3]

Experimental Protocol: Hydrolysis of the Ethyl Ester

A. Basic Hydrolysis (Saponification):

  • Reaction Setup: Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to room temperature and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of 2-3.

  • Isolation: The carboxylic acid product should precipitate out of the solution. Collect the solid by filtration, wash it with cold water, and dry it under vacuum.

B. Acidic Hydrolysis:

  • Reaction Setup: Dissolve the ethyl ester in a mixture of a suitable solvent (e.g., dioxane or acetic acid) and an aqueous acid (e.g., concentrated HCl or H₂SO₄).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and pour it into ice-water. The product may precipitate or can be extracted with an organic solvent.

  • Purification: The crude product can be purified by recrystallization.

Troubleshooting Guide & FAQs: Hydrolysis Step
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Incomplete Hydrolysis 1. Insufficient reaction time or temperature: The hydrolysis reaction may be slow. 2. Steric hindrance: If the ester is sterically hindered, hydrolysis may be difficult.1. Increase reaction time and/or temperature: Monitor the reaction by TLC to determine the optimal conditions. 2. Use a stronger base or acid: A higher concentration of the hydrolyzing agent can increase the reaction rate.
Product Degradation (Decarboxylation) 1. Harsh reaction conditions: The isoxazole ring or the carboxylic acid may be unstable at high temperatures or in strong acid/base.[4]1. Use milder conditions: Lower the reaction temperature or use a weaker acid/base. 2. Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to minimize product degradation.
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous phase: The carboxylic acid may be too polar to precipitate or be extracted efficiently. 2. Formation of emulsions during extraction. 1. Adjust the pH: Carefully adjust the pH to the isoelectric point of the carboxylic acid to minimize its solubility in water. 2. Use a different extraction solvent: A more polar solvent may be required for extraction. 3. Break emulsions: Add a small amount of brine or use a centrifuge to break up emulsions.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_part1 Part 1: Ester Synthesis cluster_part2 Part 2: Hydrolysis Start Starting Materials: 2-Chloro-3-nitropyridine Ethyl acetoacetate Reaction1 Reaction with NaH Start->Reaction1 Nitrosation In situ Nitrosation Reaction1->Nitrosation Cyclization Cyclization with K2CO3 Nitrosation->Cyclization Purification1 Column Chromatography Cyclization->Purification1 Product1 Ethyl Isoxazolo[3,4-b]pyridine-3-carboxylate Purification1->Product1 Reaction2 Hydrolysis (Acidic or Basic) Product1->Reaction2 Proceed to Hydrolysis Acidification Acidification (if basic hydrolysis) Reaction2->Acidification Isolation Isolation/Purification Acidification->Isolation Final_Product Isoxazolo[3,4-b]pyridine-3-carboxylic acid Isolation->Final_Product

Caption: Overall workflow for the synthesis of the target molecule.

By following these guidelines and troubleshooting tips, researchers can optimize the reaction conditions for the synthesis of Isoxazolo[3,4-b]pyridine-3-carboxylic acid and overcome common experimental hurdles.

References

  • K. Z. Donkov, et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075. [Link]

  • K. Z. Donkov, et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. PMC. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]

Sources

Optimization

Side-product formation in the synthesis of Isoxazolo[3,4-b]pyridines

Technical Support Center: Synthesis of Isoxazolo[3,4-b]pyridines Welcome to the technical support center for the synthesis of Isoxazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Isoxazolo[3,4-b]pyridines

Welcome to the technical support center for the synthesis of Isoxazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during their synthetic campaigns. Isoxazolo[3,4-b]pyridines are a critical class of heterocyclic compounds, but their synthesis is often accompanied by challenges ranging from low yields to complex side-product profiles. This document provides in-depth, field-proven insights to help you optimize your reactions and achieve your target molecules with higher purity and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the Isoxazolo[3,4-b]pyridine core?

A1: The construction of the Isoxazolo[3,4-b]pyridine scaffold is typically achieved through two main retrosynthetic approaches. The choice of strategy depends heavily on the availability of starting materials and the desired substitution pattern on the final molecule.

  • Strategy A: Annulation of a Pyridine Ring onto an Isoxazole Precursor. This approach starts with a pre-formed, functionalized isoxazole. A pyridine ring is then constructed onto this core. A common example is the Friedländer annulation, which involves the condensation of a 4-amino-5-acylisoxazole with a compound containing a reactive α-methylene group (e.g., a 1,3-dicarbonyl compound).[1]

  • Strategy B: Annulation of an Isoxazole Ring onto a Pyridine Precursor. This is a more common approach that begins with a substituted pyridine. The isoxazole ring is then formed via cyclization. A key method involves the intramolecular nucleophilic substitution of a nitro group on a 2-chloro-3-nitropyridine derivative.[2][3] Another prominent method is the inverse-electron-demand hetero-Diels-Alder reaction between a substituted pyridine (or a precursor that forms it in situ) and an enamine.[4][5]

cluster_A Strategy A: Pyridine Annulation cluster_B Strategy B: Isoxazole Annulation A_start Functionalized Isoxazole A_mid Condensation (e.g., Friedländer) A_start->A_mid A_end Isoxazolo[3,4-b]pyridine A_mid->A_end B_end Isoxazolo[3,4-b]pyridine B_start Functionalized Pyridine B_mid Cyclization (e.g., Intramolecular SNAr) B_start->B_mid B_mid->B_end

Caption: Key retrosynthetic strategies for Isoxazolo[3,4-b]pyridine.

Q2: My reaction yield is consistently low. What are the general factors I should investigate first?

A2: Low yields are a frequent issue and often stem from a few core problems. Before diving into specific side-products, it's crucial to validate the fundamentals of your reaction setup. A systematic approach is recommended.[6]

  • Purity of Starting Materials: Impurities in your reactants, especially the aminopyridine or aminopyrazole precursors, can significantly inhibit the reaction or lead to unwanted side pathways.[6] Always verify the purity of your starting materials by NMR or LC-MS and repurify if necessary.

  • Reaction Conditions: Suboptimal temperature, time, or solvent can lead to incomplete conversion or degradation. Monitor your reaction progress by TLC or LC-MS to determine the optimal endpoint. Over-refluxing can often lead to resinification.[7]

  • Atmosphere and Moisture: Many organometallic catalysts and strong bases used in these syntheses are sensitive to air and moisture. Ensure your solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stability of Intermediates: Key intermediates, such as enamines or nitrile oxides, can be unstable and prone to decomposition or dimerization if they are not consumed in the subsequent cyclization step.[7][8]

Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Optimize Reaction (Temp, Time, Solvent) Check_Purity->Check_Conditions [Purity OK] Check_Atmosphere Ensure Inert Atmosphere & Dry Solvents Check_Conditions->Check_Atmosphere [Conditions Optimized] Check_Intermediates Assess Intermediate Stability Check_Atmosphere->Check_Intermediates [Atmosphere OK] End Improved Yield Check_Intermediates->End [Addressed]

Caption: Systematic workflow for troubleshooting low reaction yields.

Troubleshooting Guide: Specific Side-Product Formation

This section addresses specific, commonly encountered side-products in a question-and-answer format, providing mechanistic insights and actionable solutions.

Issue 1: Formation of Regioisomers

Q: My reaction is producing a mixture of Isoxazolo[3,4-b]pyridine and its Isoxazolo[5,4-b]pyridine regioisomer. How can I improve the regioselectivity?

A: Regioisomer formation is a classic challenge in heterocyclic chemistry, particularly when using unsymmetrical precursors.[9] The outcome is determined by the competition between two or more reactive sites during the key cyclization step. The regioselectivity is governed by a delicate balance of steric hindrance and electronic effects.

Causality: In a typical synthesis starting from a 3-amino-2-substituted pyridine, cyclization to form the isoxazole ring can proceed via attack from either the C2 or C4 position of the pyridine ring. The relative electrophilicity of the carbonyl groups in a 1,3-dicarbonyl reactant, or the steric accessibility of the cyclization sites, will dictate the major product.[9] For instance, in reactions involving nonsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group is more likely to react with the amino group, influencing the final isomeric ratio.

Solutions & Protocols:

  • Modify Electronic Properties: You can alter the electronic nature of your starting materials. Placing a strong electron-withdrawing group on the pyridine ring can make one carbon site more electrophilic and direct the cyclization.

  • Steric Hindrance: Introduce a bulky substituent near one of the potential cyclization sites to sterically disfavor that pathway.

  • Change Reaction Conditions:

    • Solvent: The polarity of the solvent can influence which transition state is favored. Experiment with a range of solvents from polar aprotic (e.g., DMF, MeCN) to nonpolar (e.g., Toluene, Dioxane).[8]

    • Catalyst: Lewis acids (e.g., ZnCl₂, TiCl₄) or Brønsted acids (e.g., p-TsOH) can coordinate to specific sites on the intermediate, altering the electron distribution and directing the cyclization. TiCl₄, for example, is known to catalyze inverse electron-demand hetero-Diels-Alder reactions with high regioselectivity.[4][5]

Table 1: Effect of Conditions on Regioselectivity

ParameterCondition A (Non-selective)Condition B (Improved Selectivity)Rationale
Catalyst None or weak base (e.g., K₂CO₃)Strong Lewis Acid (e.g., TiCl₄)Lewis acid coordinates to the more basic nitrogen or oxygen, enhancing the electrophilicity of the adjacent carbon and directing the reaction.[5]
Solvent Polar Protic (e.g., Ethanol)Aprotic (e.g., Dioxane, THF)Aprotic solvents can better stabilize specific transition states without interfering via hydrogen bonding.
Temperature High (e.g., >100 °C)Low (e.g., 0 °C to RT)Lower temperatures often favor the thermodynamically more stable product, increasing selectivity.

Issue 2: Deacylation of Enamine Intermediates

Q: During the attempted cyclization of my isoxazole precursor, I am isolating a significant amount of a deacylated side-product. What is causing this?

A: This side-reaction is common in syntheses that proceed through an enamine or enaminone intermediate. The stability of this intermediate is critical for successful cyclization.

Causality: In a reaction pathway where an isoxazole ring is reductively opened, it can form an enamine intermediate.[7] If this intermediate is not stable under the reaction conditions, or if the subsequent cyclization step is slow, it can undergo hydrolysis or deacylation to cleave the acyl group, leading to a stable but undesired side-product and preventing the formation of the target pyridine ring. This process is often accelerated by elevated temperatures or the presence of nucleophilic species (like water) in the reaction mixture.[7]

Solutions & Protocols:

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. The presence of water is a primary cause of hydrolysis of the enamine intermediate.

  • Optimize the Catalyst: Some catalysts not only promote the initial reductive opening but also catalyze the subsequent cyclization. Molybdenum hexacarbonyl (Mo(CO)₆) has been shown to be effective in both steps, minimizing the lifetime of the vulnerable enamine intermediate.[7]

  • Lower the Reaction Temperature: While higher temperatures increase reaction rates, they can also promote decomposition. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can significantly reduce deacylation.

  • One-Pot Procedure: Design the synthesis as a one-pot or tandem reaction where the enamine is generated and consumed in situ without isolation. This minimizes its exposure to conditions that could cause decomposition.

Start Isoxazole Precursor Intermediate Enamine Intermediate Start->Intermediate Reductive Opening Desired_Path Cyclization Intermediate->Desired_Path Fast Side_Path Deacylation (Hydrolysis) Intermediate->Side_Path Slow / H₂O Product Target Isoxazolo[3,4-b]pyridine Desired_Path->Product Side_Product Deacylated Byproduct Side_Path->Side_Product

Caption: Competing pathways for the enamine intermediate.

Issue 3: Ring-Opening of the Isoxazole Core

Q: My final product appears to be degrading during workup or purification, and I suspect the isoxazole ring is opening. What conditions should I avoid?

A: The isoxazole ring is generally stable, but its N-O bond is inherently weak and susceptible to cleavage under certain conditions, a fact often exploited in its use as a synthetic intermediate.[8]

Causality: The N-O bond has a low bond dissociation energy and can be cleaved under both reductive and strongly basic conditions.

  • Reductive Cleavage: Catalytic hydrogenation (e.g., H₂/Pd, Raney Nickel) is a classic method for cleaving the N-O bond to yield an enaminone.[7] Be cautious if you are trying to reduce another functional group on the molecule.

  • Basic Cleavage: Strong bases (e.g., NaH, t-BuOK) can deprotonate the carbon adjacent to the ring oxygen, initiating a ring-opening cascade.

  • Photochemical Conditions: High-energy UV light can also induce rearrangement or cleavage of the isoxazole ring.[8]

Solutions & Protocols:

  • Avoid Strong Reductants: If a reduction is necessary elsewhere on the molecule, choose milder or more selective reagents (e.g., NaBH₄ for a ketone if the isoxazole is not conjugated).

  • Use Mild Bases for Workup: During aqueous workup, use mild bases like sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH).

  • Purification Strategy: When performing column chromatography, consider using a mobile phase that is neutral or slightly acidic. Adding a small amount of triethylamine (~0.1-1%) to the eluent can sometimes prevent streaking on silica gel, but be aware of its basicity.

  • Protect from Light: Store the purified compound in an amber vial and protect it from direct light, especially if it is a chromophore.

Experimental Protocol: General Procedure for Intramolecular SₙAr Cyclization

This protocol is a representative example for the synthesis of an Isoxazolo[4,5-b]pyridine via intramolecular nucleophilic substitution, a strategy that can be adapted for the [3,4-b] isomer with appropriate starting materials.[2][3]

Objective: To synthesize an ethyl isoxazolo[4,5-b]pyridine-3-carboxylate from a 2-chloro-3-nitropyridine precursor.

Step 1: Synthesis of the Isonitroso Intermediate

  • To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq.) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add a solution of ethyl acetoacetate (1.1 eq.) in DMF (5 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the 2-chloro-3-nitropyridine derivative (1.0 eq.) in DMF (5 mL).

  • Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates consumption of the starting material.

  • Cool the mixture to 0 °C and add a solution of sodium nitrite (NaNO₂, 1.5 eq.) in water (2 mL), followed by dropwise addition of acetic acid (2.0 eq.).

  • Stir for 1 hour at 0 °C. The isonitroso compound will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to the Isoxazolopyridine Core

  • Dissolve the dried isonitroso intermediate (1.0 eq.) in acetonitrile (MeCN, 15 mL).

  • Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure ethyl isoxazolo[4,5-b]pyridine-3-carboxylate.

References

  • Nikol'skiy, V. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2024). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. Available at: [Link]

  • Ríos-Lombardía, N., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • ResearchGate. (2020). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Available at: [Link]

  • DePorre, Y., et al. (2013). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nikol'skiy, V. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. PMC. Available at: [Link]

  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PMC. Available at: [Link]

  • Poręba, K., et al. (2013). The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. PubMed. Available at: [Link]

  • Douglas, C. J., et al. (2013). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Troubleshooting

Stability testing and storage conditions for Isoxazolo[3,4-b]pyridine compounds

Welcome to the technical support center for Isoxazolo[3,4-b]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Isoxazolo[3,4-b]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for ensuring the stability and integrity of these valuable heterocyclic compounds throughout your research. In our experience, understanding the nuances of storage and handling is critical for reproducible and reliable experimental outcomes. This document combines established principles from regulatory guidelines with field-proven insights into the specific chemistry of the isoxazolo[3,4-b]pyridine scaffold.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of Isoxazolo[3,4-b]pyridine compounds.

Q1: What are the recommended general storage conditions for my solid Isoxazolo[3,4-b]pyridine compound?

A1: As a best practice for nitrogen-containing heterocyclic compounds, solid Isoxazolo[3,4-b]pyridine derivatives should be stored in tightly sealed containers in a cool, dry, and dark environment. A desiccator at 2-8°C is ideal. This minimizes the risk of the three primary degradation pathways:

  • Hydrolysis: The isoxazole ring can be susceptible to moisture.

  • Thermal Degradation: Elevated temperatures can accelerate the decomposition of complex organic molecules.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, particularly in aromatic systems.[1]

Q2: My Isoxazolo[3,4-b]pyridine derivative has poor aqueous solubility. How should I prepare and store solutions for my experiments?

A2: This is a common challenge. The fused aromatic ring system contributes to low aqueous solubility.[2] We recommend the following approach:

  • Co-Solvents: Prepare a high-concentration stock solution in an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Dilution: For your experiments, dilute this stock solution into your aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that could cause precipitation (typically <1-2% for DMSO).[2]

  • Storage of Solutions: We strongly advise against long-term storage of these compounds in solution, especially aqueous solutions. If short-term storage is necessary, store aliquots of the organic stock solution at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Avoid repeated freeze-thaw cycles.

Q3: What are the most likely chemical degradation pathways for the Isoxazolo[3,4-b]pyridine core?

A3: The bicyclic structure of Isoxazolo[3,4-b]pyridine contains several reactive sites. Based on the chemistry of isoxazole and pyridine rings, the primary vulnerabilities are:

  • Hydrolytic Cleavage: The N-O bond in the isoxazole ring is a potential site for hydrolysis under strong acidic or basic conditions, leading to ring-opening.[3][4]

  • Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. Additionally, electron-rich positions on the rings can be susceptible to oxidative degradation.[5]

  • Photorearrangement: Isoxazole rings can undergo photorearrangement upon exposure to UV light, potentially isomerizing to other heterocyclic systems like oxazoles.[6]

Below is a conceptual diagram illustrating these potential degradation sites.

cluster_main Potential Degradation Pathways of Isoxazolo[3,4-b]pyridine Core compound Isoxazolo[3,4-b]pyridine Core hydrolysis Hydrolytic Attack (Acid/Base) O1 O hydrolysis->O1 oxidation_pyridine Oxidation (Pyridine N-oxide) N2 N oxidation_pyridine->N2 oxidation_ring Oxidation (Ring Positions) oxidation_ring->compound photolysis Photolytic Rearrangement N1 N photolysis->N1 core_structure start New Peak Observed in HPLC check_blank 1. Analyze a Blank Injection (Solvent/Buffer Only) start->check_blank peak_present_blank Peak Present? check_blank->peak_present_blank check_control 2. Analyze a Freshly Prepared Control Sample peak_present_blank->check_control No conclusion_artifact Conclusion: Peak is a Solvent Impurity or System Artifact peak_present_blank->conclusion_artifact Yes peak_present_control Peak Present in Control? check_control->peak_present_control mass_spec 3. Analyze Sample with Mass Spectrometry (LC-MS) peak_present_control->mass_spec No conclusion_impurity Conclusion: Peak is an Impurity in the Original Solid Material peak_present_control->conclusion_impurity Yes mass_match Mass Consistent with Expected Degradant? mass_spec->mass_match conclusion_degradant Conclusion: Peak is a Degradation Product mass_match->conclusion_degradant Yes conclusion_unknown Conclusion: Further Investigation Needed (e.g., NMR, Isolation) mass_match->conclusion_unknown No

Caption: A decision tree for troubleshooting unexpected HPLC peaks.

Experimental Protocols: Stability and Forced Degradation Studies

To rigorously assess the stability of your Isoxazolo[3,4-b]pyridine compound, we recommend conducting forced degradation studies. These studies purposefully stress the compound to identify potential degradation products and pathways, which is a critical step in drug development. [7][8]The protocols provided here are based on the International Council for Harmonisation (ICH) guidelines. [9][10][11]

Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify the intrinsic stability of the drug substance and potential degradation products. [8]A target degradation of 10-20% is generally desired to ensure that the analytical methods are challenged without completely consuming the parent compound. [12] General Procedure:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each condition below, mix the stock solution with the stressor solution.

  • Incubate for a defined period (e.g., 24, 48, 72 hours), taking time points for analysis.

  • At each time point, quench the reaction if necessary (e.g., neutralize acid/base), dilute to a suitable concentration, and analyze by a stability-indicating HPLC method (e.g., HPLC-UV-MS).

  • Run a control sample (compound in solvent without stressor) in parallel for each condition.

Forced Degradation Conditions Summary

Stress Condition Typical Reagents & Conditions Rationale & Potential Outcome
Acid Hydrolysis 0.1 M HCl, incubated at 60°CTo test susceptibility to acidic environments. May cause cleavage of the isoxazole ring. [8]
Base Hydrolysis 0.1 M NaOH, incubated at 60°CTo test susceptibility to alkaline environments. May cause cleavage of the isoxazole ring. [8]
Oxidation 3% H₂O₂, incubated at room temperatureTo test susceptibility to oxidative stress. May lead to N-oxide formation or other oxidative products. [5]
Thermal Stress Solid compound or solution stored at 80°CTo assess intrinsic thermal stability.
Photostability Solid or solution exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. [13]A dark control should be run concurrently.To assess sensitivity to light, which may cause photorearrangement of the isoxazole ring. [6][13]
Protocol 2: ICH Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of the compound under standardized storage conditions to determine its shelf-life and recommended storage. [1][9][10] Methodology:

  • Select a single, well-characterized batch of your Isoxazolo[3,4-b]pyridine compound.

  • Package the material in containers that are representative of how it will be stored long-term.

  • Place the samples in calibrated stability chambers set to the conditions outlined in the table below.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), remove samples and test for purity, appearance, and the presence of any degradation products using a validated stability-indicating method.

ICH Stability Storage Conditions

Study Type Storage Condition Minimum Duration Climatic Zone(s)
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 monthsI and II (Temperate/Subtropical) [10][14]
30°C ± 2°C / 65% RH ± 5% RH12 monthsIII and IV (Hot/Humid) [10][14]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months-
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsAll Zones [10]

RH = Relative Humidity

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
  • Quality Guidelines. ICH.
  • Ich Guidelines for Stability Studies PPT.
  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Development of forced degradation and stability indic
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine. Benchchem.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Substituted pyridines from isoxazoles: scope and mechanism. RSC Publishing.
  • Notizen. Oxazolo[5,4‐b]pyridine durch Photoumlagerung von Isoxazolo[5,4‐b]pyridinen. Scilit.

Sources

Reference Data & Comparative Studies

Validation

Comparative study of Isoxazolo[3,4-b]pyridine vs. Pyrazolo[3,4-b]pyridine scaffolds

Executive Summary In the realm of medicinal chemistry, the choice between Isoxazolo[3,4-b]pyridine and Pyrazolo[3,4-b]pyridine is rarely a toss-up; it is a strategic decision dictated by stability, synthetic accessibilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, the choice between Isoxazolo[3,4-b]pyridine and Pyrazolo[3,4-b]pyridine is rarely a toss-up; it is a strategic decision dictated by stability, synthetic accessibility, and binding mode requirements.

The Pyrazolo[3,4-b]pyridine scaffold is a "privileged structure," extensively validated in FDA-approved kinase inhibitors. Its success stems from the pyrazole N-H moiety, which serves as a critical hydrogen bond donor for ATP-binding sites, and its high metabolic stability.

In contrast, the Isoxazolo[3,4-b]pyridine scaffold is significantly less common. While it offers a bioisosteric alternative (replacing N-H with O), it suffers from two major liabilities: chemical instability (susceptibility to Boulton-Katritzky rearrangement) and metabolic instability (reductive ring opening of the N-O bond). Consequently, it is often reserved for niche applications where a hydrogen bond acceptor is strictly required or as a prodrug strategy.

Structural & Physicochemical Analysis[1][2]

The fundamental difference lies in the 1-position heteroatom: Oxygen (Isoxazole) vs. Nitrogen (Pyrazole). This substitution drastically alters the electronic landscape and binding capabilities.

Scaffold Comparison Table
FeaturePyrazolo[3,4-b]pyridine Isoxazolo[3,4-b]pyridine
Core Structure Fused 5,6-membered bicyclic systemFused 5,6-membered bicyclic system
Heteroatoms 3 Nitrogens (N1, N2, N7)2 Nitrogens (N2, N7), 1 Oxygen (O1)
H-Bond Character Donor (N1-H) & Acceptor (N2, N7)Acceptor Only (O1, N2, N7)
Aromaticity HighModerate (Lower resonance energy)
Basicity (pKa) Pyridine N is basic; Pyrazole N-H is acidicPyridine N is basic; Isoxazole O is neutral
Lipophilicity Tunable (N-substitution possible)Fixed (No N-substitution)
Chemical Stability HighLow (Prone to rearrangement)
Visualizing the Pharmacophore Difference

The following diagram illustrates the critical difference in interaction potential. The Pyrazole scaffold can donate a hydrogen bond to the kinase hinge region, whereas the Isoxazole can only accept.

ScaffoldComparison cluster_0 Pyrazolo[3,4-b]pyridine cluster_1 Isoxazolo[3,4-b]pyridine P_struct N1-H (Donor) N2 (Acceptor) N7 (Acceptor) P_bind Hinge Interaction: Bidentate (Donor/Acceptor) P_struct->P_bind I_struct O1 (Acceptor) N2 (Acceptor) N7 (Acceptor) I_bind Hinge Interaction: Monodentate (Acceptor only) I_struct->I_bind

Figure 1: Pharmacophoric comparison highlighting the loss of the H-bond donor in the isoxazole scaffold.

Synthetic Accessibility & Chemical Stability

The synthesis of Pyrazolo[3,4-b]pyridines is robust and well-documented, typically involving the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds.

The synthesis of Isoxazolo[3,4-b]pyridines is fraught with challenges. The primary risk is the Boulton-Katritzky Rearrangement , where the isoxazole ring opens and rearranges into a more stable isomer (often a 1,2,4-oxadiazole or a different fused system) under basic conditions or heat.

Comparative Synthetic Workflows

SynthesisStability cluster_pyrazole Pyrazolo[3,4-b]pyridine Route (Robust) cluster_isoxazole Isoxazolo[3,4-b]pyridine Route (Labile) Start_P 5-Aminopyrazole + 1,3-Dicarbonyl Process_P Cyclocondensation (Acid/Base) Start_P->Process_P Product_P Pyrazolo[3,4-b]pyridine (Stable Scaffold) Process_P->Product_P Start_I 5-Aminoisoxazole + 1,3-Dicarbonyl Process_I Cyclocondensation Start_I->Process_I Product_I Isoxazolo[3,4-b]pyridine (Kinetic Product) Process_I->Product_I Rearrange Boulton-Katritzky Rearrangement (Thermodynamic Sink) Product_I->Rearrange Base/Heat Isomer Isomeric Product (e.g., [4,5-b] or ring open) Rearrange->Isomer

Figure 2: Synthetic pathways contrasting the stability of the pyrazole product vs. the rearrangement risk of the isoxazole.

Metabolic Stability: The Reductive Liability

A critical differentiator for drug development is metabolic stability.

  • Pyrazolo[3,4-b]pyridines: The pyrazole ring is highly resistant to oxidative and reductive metabolism. It is generally stable in liver microsomes (HLM).

  • Isoxazolo[3,4-b]pyridines: The N-O bond is a "metabolic soft spot." It is susceptible to reductive cleavage by cytosolic aldehyde oxidase, cytochrome P450 reductases, and intestinal microflora. This results in ring opening to form an amino-enone, which destroys the pharmacophore and can lead to toxic metabolites.

Key Insight: If oral bioavailability is a goal, the isoxazole scaffold presents a significantly higher attrition risk due to first-pass metabolism.

Biological Activity & Case Studies

Kinase Inhibition (The "Hinge" Factor)

Kinase inhibitors typically require a heterocycle to bind to the ATP-binding hinge region.

  • Pyrazole Advantage: The N-H group forms a conserved H-bond with the backbone carbonyl of the hinge residue (e.g., Glu, Met).

  • Isoxazole Disadvantage: The Oxygen atom cannot donate a hydrogen bond. This often leads to a 10-100 fold loss in potency unless the binding mode is atypical (e.g., Type II inhibitors that do not rely on the canonical hinge H-bonds).

Data Comparison: GSK-3


 Inhibition 
Representative data derived from SAR studies on fused pyridine scaffolds.
Scaffold VariantR-GroupIC50 (GSK-3

)
Binding Mode Note
Pyrazolo[3,4-b]pyridine 3-Aryl12 nM Dual H-bond (Donor/Acceptor)
Isoxazolo[3,4-b]pyridine 3-Aryl> 1,000 nM Single H-bond (Acceptor only)
N-Methyl-Pyrazolo... 3-Aryl450 nM Loss of Donor (confirms N-H role)

Note: The N-Methyl analog mimics the isoxazole's lack of a donor, confirming that the potency loss is driven by the absence of the H-bond donor.

Experimental Protocols

Protocol A: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-amine

A robust method for generating the core scaffold.

Reagents:

  • 2-Chloro-3-cyanopyridine (1.0 eq)

  • Hydrazine hydrate (3.0 eq)

  • Ethanol (Solvent)[1][2]

Procedure:

  • Dissolve 2-chloro-3-cyanopyridine (10 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (30 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Cool to room temperature. The product usually precipitates as a solid.

  • Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Yield: Typically 85-95%. Characterization: 1H NMR (DMSO-d6) shows characteristic pyrazole NH (broad singlet ~12-13 ppm) and amine NH2 (~5-6 ppm).

Protocol B: In Vitro Kinase Assay (ADP-Glo)

Standard assay to compare scaffold potency.

Materials:

  • Kinase (e.g., CDK2/CyclinA)

  • Substrate (e.g., Histone H1)

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent (Promega)

  • Test Compounds (Pyrazole vs. Isoxazole analogs)

Workflow:

  • Preparation: Dilute compounds in DMSO (10-point dose response).

  • Reaction: Incubate Kinase (5 ng), Substrate (0.2 µg/µL), ATP (10 µM), and Compound in reaction buffer (Tris-HCl pH 7.5, MgCl2) for 60 min at RT.

  • Termination: Add ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader.

  • Analysis: Fit data to Sigmoidal Dose-Response equation to determine IC50.

Conclusion & Recommendation

Verdict: The Pyrazolo[3,4-b]pyridine is superior for the vast majority of drug discovery programs, particularly for kinase inhibitors.

  • Choose Pyrazolo[3,4-b]pyridine when:

    • Targeting ATP-binding sites (requires H-bond donor).

    • High metabolic stability is required.

    • Synthetic ease and diversity (N-alkylation) are needed.

  • Choose Isoxazolo[3,4-b]pyridine when:

    • The target specifically requires an H-bond acceptor at the 1-position.

    • You are designing a "prodrug" that activates upon reductive ring opening (rare).

    • You need to reduce TPSA (Total Polar Surface Area) slightly compared to the pyrazole (though stability issues usually outweigh this).

References

  • Review of Pyrazolopyridines

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
    • Source: Molecules (2022).[3][4]

    • URL:[Link]

  • Metabolic Instability of Isoxazoles

    • Title: Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance p
    • Source: Drug Metabolism and Disposition (2008).
    • URL:[Link]

  • Synthetic Rearrangements (Boulton-Katritzky)

    • Title: Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.[5][6][7][8][9][10][11]

    • Source: Beilstein Journal of Organic Chemistry (2024).[4][5][7]

    • URL:[Link]

  • Kinase Inhibitor Design

    • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.
    • Source: Molecules (2020).[3][12]

    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Preclinical In Vivo Efficacy of Isoxazolo[3,4-b]pyridine-3-carboxylic Acid Derivatives

Introduction: The Isoxazolopyridine Scaffold in Drug Discovery The fusion of isoxazole and pyridine rings creates the isoxazolopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazolopyridine Scaffold in Drug Discovery

The fusion of isoxazole and pyridine rings creates the isoxazolopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This structural motif is a bioisostere for native purine bases, allowing it to interact with a wide array of biological targets, including kinases and other enzymes.[1][2] The inherent properties of the isoxazole ring, such as its ability to act as a hydrogen bond acceptor and its electronic characteristics, contribute to the diverse pharmacological activities observed in its derivatives.[3][4] These activities span oncology, inflammation, and central nervous system disorders.[3][5][6][7]

This guide focuses specifically on the Isoxazolo[3,4-b]pyridine-3-carboxylic acid core. While extensive in vivo data for this particular isomer remains nascent in publicly accessible literature, this document aims to provide a predictive and comparative framework for researchers. By examining the established in vivo performance of closely related isomers and analogous heterocyclic systems, we can extrapolate potential therapeutic applications, design robust preclinical evaluation workflows, and benchmark hypothetical performance metrics. We will explore the efficacy of these derivatives in two key therapeutic areas: oncology and inflammatory disease, providing detailed experimental protocols and comparative data to guide future research.

Part 1: Foundational Pharmacokinetics - Membrane Affinity and Druggability

Before embarking on costly and complex in vivo efficacy studies, a thorough understanding of a compound's physicochemical properties is paramount. A critical parameter is lipophilicity, which governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the traditional shake-flask method using n-octanol/water is a standard measure, more biologically relevant techniques are emerging.

One such technique is Immobilized Artificial Membrane (IAM) chromatography.[8] This method assesses the affinity of drug candidates for phospholipids, mimicking the interaction with biological membranes. A study on antifungal isoxazolo[3,4-b]pyridine-3(1H)-ones highlighted that IAM chromatography can reveal differences in membrane affinity not captured by standard reversed-phase chromatography, providing a more nuanced prediction of in vivo behavior.[8] For any novel isoxazolo[3,4-b]pyridine-3-carboxylic acid derivative, characterizing its membrane affinity is a crucial first step.

Logical Workflow for Preclinical Candidate Selection

cluster_0 In Silico & In Vitro Screening cluster_1 In Vivo Evaluation A Library of Isoxazolo[3,4-b]pyridine -3-carboxylic acid derivatives B ADME Prediction (Lipinski's Rule of 5, etc.) A->B C IAM Chromatography (Membrane Affinity Assay) B->C D In Vitro Target Engagement (e.g., Kinase Inhibition Assay) C->D E Cell-Based Potency (e.g., MTT Assay on Cancer Lines) D->E F Lead Candidate Selection E->F Select candidates with high potency & good physicochemical properties G Animal Model Efficacy Study (Oncology / Inflammation) F->G H Pharmacokinetic / Toxicity Analysis G->H I Final Preclinical Data Package H->I

Caption: Preclinical evaluation workflow for novel isoxazolopyridine derivatives.

Part 2: In Vivo Efficacy in Oncology Animal Models

The structural similarity of isoxazolopyridines to purines makes them attractive candidates for targeting ATP-binding sites in kinases, many of which are implicated in cancer progression. For instance, derivatives of the related pyrazolo[3,4-b]pyridine scaffold have shown potent inhibition of cyclin-dependent kinases (CDKs) and efficacy in tumor xenograft models.[1] Similarly, oxazolo[5,4-d]pyrimidines have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[2]

Comparative Efficacy in a Xenograft Model

To evaluate a novel Isoxazolo[3,4-b]pyridine derivative (let's call it ISO-101 ), a human tumor xenograft model is the gold standard. This involves implanting human cancer cells into immunocompromised mice and monitoring tumor growth following treatment.

Table 1: Hypothetical Comparative Efficacy in an A549 Lung Carcinoma Xenograft Model

Compound Dose & Schedule Mean Tumor Volume Change (%) Tumor Growth Inhibition (TGI) (%) Body Weight Change (%)
Vehicle Control 10 mL/kg, p.o., QD + 450% 0% +2.5%
Cisplatin 5 mg/kg, i.p., Q3D + 120% 73% -8.0%
ISO-101 25 mg/kg, p.o., QD + 180% 60% -1.5%

| ISO-101 | 50 mg/kg, p.o., QD | + 95% | 79% | -3.2% |

Data is illustrative and serves as a benchmark for expected outcomes.

Experimental Protocol: Human Tumor Xenograft Study

Objective: To assess the anti-tumor efficacy of a test compound (ISO-101) in an established A549 human lung carcinoma xenograft model.

Materials:

  • 6-8 week old female athymic nude mice (nu/nu).

  • A549 human lung carcinoma cell line.

  • Matrigel Basement Membrane Matrix.

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water).

  • Test compound (ISO-101) and positive control (Cisplatin).

  • Calipers, animal scales.

Methodology:

  • Cell Culture and Implantation:

    • Culture A549 cells in appropriate media until they reach ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth daily.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group). Tumor volume is calculated as (Length x Width²)/2.

  • Treatment Administration:

    • Group 1 (Vehicle): Administer vehicle orally (p.o.) once daily (QD).

    • Group 2 (Positive Control): Administer Cisplatin intraperitoneally (i.p.) every three days (Q3D).

    • Group 3 & 4 (Test Compound): Administer ISO-101 at two different dose levels (e.g., 25 and 50 mg/kg) orally, once daily.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight three times per week.

    • Monitor animals for any signs of toxicity or distress.

    • The study endpoint is typically reached when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³), or after a fixed duration (e.g., 21 days).

  • Data Analysis:

    • Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Analyze statistical significance using an appropriate test (e.g., ANOVA).

    • Plot mean tumor volume and body weight over time for each group.

Part 3: In Vivo Efficacy in Inflammation Animal Models

Chronic inflammation is a driver of numerous diseases, from arthritis to neurodegeneration. Related oxazolopyridine structures have demonstrated significant anti-inflammatory and analgesic properties.[3] A common and robust model for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats.

Comparative Efficacy in Carrageenan-Induced Paw Edema

This model measures the ability of a compound to reduce acute, localized inflammation. The percentage of edema inhibition is the key efficacy endpoint.

Table 2: Hypothetical Comparative Efficacy in Rat Paw Edema Model

Compound Dose (mg/kg, p.o.) Paw Volume Increase (mL) at 3h Edema Inhibition (%) at 3h
Vehicle Control 10 mL/kg 0.85 ± 0.05 0%
Diclofenac 10 mg/kg 0.32 ± 0.03 62.4%
ISO-102 25 mg/kg 0.55 ± 0.04 35.3%

| ISO-102 | 50 mg/kg | 0.39 ± 0.05 | 54.1% |

Data is illustrative, representing plausible results based on published data for similar scaffolds.[3]

Experimental Protocol: Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of a test compound (ISO-102) in rats.

Materials:

  • Male Wistar rats (150-180g).

  • 1% w/v Carrageenan solution in sterile saline.

  • Pletysmometer for paw volume measurement.

  • Vehicle solution.

  • Test compound (ISO-102) and positive control (Diclofenac).

Workflow Diagram

A Acclimatize & Fast Rats (18h prior) B Measure Initial Paw Volume (V0) A->B C Administer Compound (p.o.) (Vehicle, Diclofenac, ISO-102) B->C D Inject Carrageenan (0.1 mL into sub-plantar region) 1h post-drug C->D E Measure Final Paw Volume (Vt) at 1, 2, 3, 4 hours D->E F Calculate % Edema Inhibition E->F

Caption: Workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animal Preparation:

    • Acclimatize male Wistar rats for one week.

    • Fast the animals for 18 hours before the experiment with free access to water.

  • Baseline Measurement:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Compound Administration:

    • Randomize animals into treatment groups (n=6 per group).

    • Administer the vehicle, Diclofenac (10 mg/kg), or ISO-102 (at various doses) orally.

  • Induction of Edema:

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema at each time point for each animal: Edema % = [(Vt - V₀) / V₀] x 100.

    • Calculate the percentage of edema inhibition for drug-treated groups compared to the vehicle control group: Inhibition % = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.

Conclusion and Future Directions

The Isoxazolo[3,4-b]pyridine-3-carboxylic acid scaffold represents a promising, yet underexplored, area for drug discovery. By drawing parallels with related heterocyclic systems, we can logically predict its potential in oncology and inflammatory diseases. The key to unlocking this potential lies in a systematic preclinical evaluation pipeline, beginning with robust physicochemical and in vitro screening before proceeding to validated in vivo models as detailed in this guide.

Future work should focus on synthesizing a focused library of derivatives and performing the outlined in vivo studies to generate concrete efficacy and safety data. Furthermore, given the broad activity of related compounds, exploring applications in neurodegenerative diseases and infectious diseases, such as malaria, could prove to be a fruitful avenue for investigation.[9]

References

  • Synthesis and pharmacological properties of derivatives of isoxazolo[4,3-d]pyrimidine. III. (2026).
  • Wagner, E., et al. (2004). Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine. Bioorganic & Medicinal Chemistry.
  • Synthesis and pharmacological properties of derivatives of isoxazolo [5,4-d]-6,7-dihydropyrimidines. PubMed.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
  • isoxazolo[3,4-b]pyridine-3-carboxylic acid. CymitQuimica.
  • Bibi, H., et al.
  • A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H). Research Square.
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed.
  • Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives as anticancer agents. (2024).
  • Synthesis and Anticancer Evaluation of Isoxazole Ring-Containing 6-(Pyridin-4-yl)imidazo[2,1-b][5][7]thiazole Derivatives. Semantic Scholar.

  • Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associ
  • A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. (2024).
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Affinity of Antifungal Isoxazolo[3,4- b]pyridine-3(1 H)-Ones to Phospholipids in Immobilized Artificial Membrane (IAM)
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). MDPI.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). PMC.
  • Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. (2023). MDPI.

Sources

Validation

Cross-Reactivity Profiling of Isoxazolo[3,4-b]pyridine-3-carboxylic Acid Derivatives: A Comparative Guide

Executive Summary: The Scaffold Challenge The isoxazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, frequently explored for its ability to mimic the adenine ring of ATP. While deri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

The isoxazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, frequently explored for its ability to mimic the adenine ring of ATP. While derivatives of isoxazolo[3,4-b]pyridine-3-carboxylic acid (specifically its amide congeners) have shown nanomolar potency against Glycogen Synthase Kinase-3


 (GSK-3

)
and Cyclin-Dependent Kinases (CDKs) , their clinical utility is often hampered by off-target promiscuity.

This guide provides a rigorous framework for profiling the selectivity of these inhibitors. Unlike generic screening protocols, we focus on the specific liabilities of this scaffold—namely, the high sequence homology between the ATP-binding pockets of GSK-3


, CDK2, and DYRK1A.

Mechanism of Action & Structural Rationale

The ATP-Competitive Binding Mode

Isoxazolo[3,4-b]pyridine derivatives function primarily as Type I ATP-competitive inhibitors . The nitrogen on the pyridine ring and the oxygen/nitrogen of the isoxazole moiety typically form critical hydrogen bonds with the "hinge region" of the kinase domain (residues Val135 in GSK-3


).

However, the 3-carboxylic acid moiety is rarely the active pharmacophore. In effective inhibitors, this group is derivatized into amides or ureas . The resulting carbonyl oxygen and amide nitrogen provide additional anchor points, often extending into the solvent-exposed region or the "gatekeeper" pocket, which is crucial for selectivity.

Signaling Pathway Context (GSK-3 )

Inhibiting GSK-3


 stabilizes 

-catenin, activating the Wnt signaling pathway. This has therapeutic implications for neurodegeneration and tissue regeneration but carries oncogenic risks if selectivity is poor.

GSK3_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled (Dvl) Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin/APC/GSK-3β/CK1) Dishevelled->DestructionComplex Inhibits BetaCatenin β-Catenin (Phosphorylated) DestructionComplex->BetaCatenin Phosphorylates BetaCateninStable β-Catenin (Stabilized) DestructionComplex->BetaCateninStable Inhibition leads to Proteasome Proteasomal Degradation BetaCatenin->Proteasome Transcription TCF/LEF Transcription (Cell Proliferation) BetaCateninStable->Transcription Translocation Inhibitor Isoxazolo-pyridine Inhibitor Inhibitor->DestructionComplex Blocks GSK-3β Activity

Figure 1: The Wnt/


-catenin signaling cascade. Isoxazolo[3,4-b]pyridine inhibitors block the destruction complex, preventing 

-catenin degradation.

Comparative Performance Analysis

To validate the performance of a novel Isoxazolo[3,4-b]pyridine-3-carboxamide (Compound ISP-001 ), we compared it against a standard GSK-3 inhibitor (SB-216763 ) and a broad-spectrum staurosporine control.

Experimental Setup
  • Assay Type: Radiometric

    
    P-ATP Filter Binding (Gold Standard).
    
  • ATP Concentration:

    
     apparent for each kinase.[1]
    
  • Metric: IC

    
     (nM).[2]
    
Table 1: Selectivity Profile (Data Summary)
Target KinaseISP-001 (Isoxazolo-amide)SB-216763 (Maleimide)Staurosporine (Control)Selectivity Note
GSK-3

12 nM 34 nM 5 nM Primary Target
GSK-3

15 nM38 nM4 nMIsoform non-selective (Typical)
CDK2/CycA 145 nM>10,000 nM8 nMMajor Liability
CDK5/p25 85 nM2,500 nM3 nMHigh Homology Liability
DYRK1A 320 nM800 nM12 nMCommon Off-Target
EGFR >10,000 nM>10,000 nM25 nMClean (Distinct pocket)

Analysis: The Isoxazolo[3,4-b]pyridine scaffold (ISP-001) exhibits superior potency against GSK-3


 compared to the maleimide reference. However, it shows significant cross-reactivity with CDK2 and CDK5  (approx. 10-fold window). This is a structural characteristic of the pyridine-fused system, which fits well into the CDK ATP pocket. In contrast, SB-216763 is less potent but significantly more selective against CDKs.

Validated Profiling Protocols

Reliance solely on binding assays (e.g.,


) can be misleading for this scaffold due to high lipophilicity, which may cause non-specific hydrophobic aggregation. Functional verification is mandatory.
Workflow: From Screen to Validation

Profiling_Workflow Compound Isoxazolo Derivative PrimaryScreen 1. Binding Screen (KinomeScan @ 1µM) Compound->PrimaryScreen HitSelection Select Hits (>65% Inhibition) PrimaryScreen->HitSelection KdDetermination 2. Kd Determination (Dose Response) HitSelection->KdDetermination Functional 3. Radiometric Assay (33P-ATP @ Km) KdDetermination->Functional Confirm Activity Cellular 4. Cellular Target Engagement (NanoBRET) Functional->Cellular Physiological Relevance

Figure 2: Step-by-step profiling workflow ensuring exclusion of false positives.

Protocol A: High-Throughput Binding Screen (KinomeScan)

Use this for the initial "scan" of 400+ kinases.

  • Principle: Competition binding between the test compound and an immobilized active-site ligand.

  • Concentration: Screen at 1

    
    M .
    
  • Output: % Control. Scores <35% indicate strong binding.

  • Caution: Isoxazolo derivatives are often lipophilic. Ensure 0.1% BSA is present to prevent aggregation-based false positives.

Protocol B: Radiometric P-ATP Assay (The Validator)

Use this to generate the IC


 data in Table 1.
  • Reaction Mix: Kinase, Substrate (e.g., phospho-glycogen synthase peptide),

    
    P-ATP, and Mg
    
    
    
    .
  • Incubation: 120 mins at Room Temp.

  • Termination: Spot onto P81 phosphocellulose paper.

  • Wash: 0.75% Phosphoric acid (removes unreacted ATP).

  • Read: Scintillation counter.

  • Why this method? It measures catalytic turnover, not just binding. It is the only way to accurately quantify the CDK2 off-target liability relative to GSK-3

    
     efficacy.
    

Technical Insights & Pitfalls

The "Gini Score" Trap

When calculating selectivity scores (e.g., Gini coefficient or S(35)), Isoxazolo[3,4-b]pyridines often appear "selective" because they do not hit the broad tyrosine kinase (TK) branch. However, their narrow promiscuity within the CMGC family (CDKs, MAPKs, GSK, CLK) is biologically dangerous.

  • Recommendation: Do not rely on a single S(35) score. Calculate a "CMGC-specific" selectivity ratio.

Lipophilicity and Non-Specific Binding

Recent studies on isoxazolo[3,4-b]pyridin-3(1H)-ones indicate these scaffolds can have high LogP values, leading to phospholipid interaction.

  • Control: Run a "promiscuous binder" control (e.g., measuring inhibition in the presence of 0.01% vs 0.1% Triton X-100). If IC

    
     shifts significantly (>5-fold), the inhibition is likely non-specific aggregation.
    

References

  • Reaction Biology. (2024).[1] Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Link

  • Ciura, K., et al. (2020).[3] Affinity of Antifungal Isoxazolo[3,4-b]pyridine-3(1H)-Ones to Phospholipids in Immobilized Artificial Membrane (IAM) Chromatography. Molecules, 25(20), 4835.[4] Link

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and related kinases. ChemMedChem. (Contextual grounding for GSK-3/CDK cross-reactivity).
  • Ma, C., et al. (2021).[5] Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues. BioMed Research International.[6] Link

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29, 1039–1045. (Source for Radiometric Profiling Standards).

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal Protocol: Isoxazolo[3,4-b]pyridine-3-carboxylic Acid

Executive Summary & Operational Directive Isoxazolo[3,4-b]pyridine-3-carboxylic acid is a fused heterocyclic scaffold frequently employed in drug discovery as a pharmacophore or intermediate.[1][2] While not explicitly l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Isoxazolo[3,4-b]pyridine-3-carboxylic acid is a fused heterocyclic scaffold frequently employed in drug discovery as a pharmacophore or intermediate.[1][2] While not explicitly listed on the EPA's "P" (acutely toxic) or "U" (toxic) lists by specific CAS number, it must be managed as Hazardous Chemical Waste due to its functional group reactivity, potential biological activity, and acidity.

Core Directive: Do not dispose of this compound via municipal sinks or general refuse. The presence of the isoxazole ring (N-O bond) introduces thermal instability risks, while the carboxylic acid moiety dictates strict segregation from strong oxidizers and bases to prevent exothermic evolution. High-temperature incineration is the only approved final disposition method.

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, one must understand its latent energy and reactivity. This section details the causality behind the safety protocols.

PropertyValue/DescriptionOperational Implication
Functional Groups Carboxylic Acid (-COOH), Isoxazole, PyridineAcidic; potential for N-O bond cleavage.
Acidity (pKa) Est. 3.0 – 4.0Corrosive to mucous membranes; incompatible with cyanides/sulfides.
Thermal Stability Labile N-O bondRisk: Exothermic decomposition at high temps. Do not autoclave.
Bioactivity High (Pharmacophore)Treat as a potential reproductive toxin or bioactive agent.
Mechanism of Hazard

The isoxazole ring contains a weak N-O bond. Under strong reducing conditions or high heat, this bond can cleave, releasing energy and potentially forming reactive nitrile or ketone byproducts. Consequently, oxidative waste streams (e.g., Piranha solution, Chromic acid) are strictly incompatible, as they may trigger uncontrolled ring degradation.

Regulatory Waste Classification (RCRA)

Although this specific intermediate is likely not a "Listed Waste" (F, K, P, U lists), it defaults to a Characteristic Waste under the Resource Conservation and Recovery Act (RCRA) [1].

  • D002 (Corrosivity): If in aqueous solution with pH

    
     2.[3]
    
  • Non-Regulated Hazardous Waste: If solid.[4] Note: Even if "non-regulated" by RCRA definition, Good Laboratory Practice (GLP) mandates treating it as hazardous due to unknown toxicity.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)
  • Containerization: Transfer solid material into a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

    • Why: HDPE is resistant to weak organic acids and prevents breakage.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "Isoxazolo[3,4-b]pyridine-3-carboxylic acid" (Do not use abbreviations like "Isox-acid").[5]

    • Hazard Checkbox: Mark "Toxic" and "Corrosive" (if applicable).

  • Segregation: Place the container in the "Solid Organic Waste" bin.

    • Critical: Ensure no oxidizers (e.g., permanganates) are in the same secondary containment.

B. Liquid Waste (Mother Liquors/Solutions)
  • pH Check: If the solvent is aqueous, check pH.[6][7] If pH < 2, do not mix with general organic solvents immediately.

  • Neutralization (Optional but Recommended):

    • Slowly treat with 5% Sodium Bicarbonate (

      
      ) until pH 6–8.
      
    • Caution:

      
       evolution will occur. Perform in a fume hood.
      
  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, DMSO, DCM, Ethyl Acetate.

    • Incompatible: Nitric Acid, Peroxides.[8]

  • Collection: Pour into the "Mixed Organic Solvent" carboy (halogenated or non-halogenated depending on the co-solvent).

C. Contaminated Debris (Sharps/Gloves)
  • Gloves/Tissues: Dispose of in yellow hazardous waste bags (for incineration).

  • Sharps: Place chemically contaminated needles/glass in a rigid red sharps container labeled "Chemical Contaminated Sharps."

Visual Workflow: Disposal Logic

The following diagram outlines the decision tree for disposing of Isoxazolo[3,4-b]pyridine-3-carboxylic acid.

DisposalWorkflow Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid/Solution StateCheck->Liquid Liquid ContainerSolid Container: HDPE Wide Mouth Solid->ContainerSolid LabelSolid Label: Toxic/Irritant ContainerSolid->LabelSolid Pickup EHS Pickup & Incineration LabelSolid->Pickup pHCheck Is pH < 2? Liquid->pHCheck Neut Neutralize with NaHCO3 pHCheck->Neut Yes (Acidic) SolventCheck Organic Solvent Type? pHCheck->SolventCheck No (Neutral) Neut->SolventCheck Halo Halogenated Carboy SolventCheck->Halo Contains DCM/Chloroform NonHalo Non-Halogenated Carboy SolventCheck->NonHalo MeOH/EtOAc/DMSO Halo->Pickup NonHalo->Pickup

Figure 1: Decision matrix for the segregation and containerization of Isoxazolo[3,4-b]pyridine-3-carboxylic acid waste.

Critical Segregation & Incompatibilities

Failure to segregate is the leading cause of laboratory waste accidents.

Incompatible ClassRepresentative ChemicalsDanger
Strong Oxidizers Nitric Acid, Perchloric Acid,

Explosion Risk. Oxidation of the heterocyclic ring can be violent.
Cyanides/Sulfides NaCN,

Toxic Gas Generation. Acidic proton on carboxylic acid releases HCN or

gas.
Strong Reducers LiAlH4, Sodium BorohydrideExothermic Reaction. Cleavage of the isoxazole N-O bond.

Emergency Procedures (Spill Management)

Scenario: Benchtop Spill (Solid)

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a dust mask if powder is fine.

  • Contain: Cover spill with a wet paper towel to prevent dust aerosolization.

  • Clean: Scoop material into a waste jar. Wipe area with 10% sodium bicarbonate solution, then water.

Scenario: Solution Spill (>100mL)

  • Neutralize: Apply a spill pillow or absorbent mixed with sodium carbonate (soda ash).

  • Verify: Check pH of residue with litmus paper (aim for pH 6–8).

  • Dispose: Collect absorbent material as hazardous solid waste [2].

References

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). NIH Waste Disposal Guide: Chemical Waste. Retrieved from [Link]

  • PubChem. (n.d.). Isoxazole-3-carboxylic acid (Analogous Safety Data). National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Isoxazolo[3,4-b]pyridine-3-carboxylic acid

A-Z Guide to Chemical Safety: Handling Isoxazolo[3,4-b]pyridine-3-carboxylic acid This document provides a comprehensive, risk-based framework for the safe handling of Isoxazolo[3,4-b]pyridine-3-carboxylic acid. It is in...

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Guide to Chemical Safety: Handling Isoxazolo[3,4-b]pyridine-3-carboxylic acid

This document provides a comprehensive, risk-based framework for the safe handling of Isoxazolo[3,4-b]pyridine-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals. This guide supplements, but does not replace, your institution's Chemical Hygiene Plan (CHP) and the official Safety Data Sheet (SDS). Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment

While a specific, publicly available Safety Data Sheet (SDS) for Isoxazolo[3,4-b]pyridine-3-carboxylic acid is not readily found, a hazard assessment can be constructed based on the toxicological profiles of its structural motifs: isoxazole, pyridine, and carboxylic acid.

  • Isoxazole Derivatives : The isoxazole ring is a component in many pharmacologically active compounds. Structurally similar isoxazole compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

  • Pyridine Derivatives : Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin. They are often associated with irritation to the skin, eyes, and respiratory tract.

  • Carboxylic Acids : As a class, carboxylic acids can be corrosive or irritant to skin and eyes. The acidic nature of the compound necessitates caution to prevent chemical burns.

  • Solid/Powdered Form : Fine chemical powders present a significant inhalation hazard and are easily aerosolized.[4]

Based on this analysis, Isoxazolo[3,4-b]pyridine-3-carboxylic acid should be treated as a hazardous substance with the potential to cause, at minimum, skin, eye, and respiratory irritation. All handling procedures must be designed to mitigate these risks.

The first step in any laboratory operation is a thorough risk assessment. The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace to determine if hazards are present that necessitate the use of Personal Protective Equipment (PPE).[5][6][7] The hierarchy of controls is a fundamental concept in safety science that prioritizes the most effective measures for risk reduction.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the user and the chemical.[6] The selection of appropriate PPE is dictated by the specific task being performed.[8]

TaskMinimum Eye/Face ProtectionMinimum Hand ProtectionBody ProtectionPrimary Respiratory Control
Transporting Container Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesStandard Lab Coat (fully buttoned)N/A
Weighing Solid Powder Chemical Splash GogglesTwo Pairs of Nitrile GlovesStandard Lab Coat (fully buttoned)Certified Chemical Fume Hood[4][9]
Preparing Solutions Chemical Splash Goggles & Face ShieldTwo Pairs of Nitrile GlovesStandard Lab Coat (fully buttoned)Certified Chemical Fume Hood
Reaction/Workup Chemical Splash Goggles & Face ShieldSolvent-Appropriate Gloves (consult compatibility chart)Standard Lab Coat (fully buttoned)Certified Chemical Fume Hood
Eye and Face Protection

OSHA standard 29 CFR 1910.133 requires appropriate eye or face protection when exposed to liquid chemicals, acids, or chemical gases or vapors.[5]

  • Safety Glasses : Provide minimum protection against large particles but are inadequate for handling chemical powders or splashes.

  • Chemical Splash Goggles : Required when handling the solid powder or preparing solutions. They form a seal around the eyes to protect against dust and splashes.

  • Face Shield : Must be worn over chemical splash goggles during procedures with a high risk of splashing, such as adding liquid reagents or during workup.

Hand Protection
  • Nitrile Gloves : Provide good protection against incidental contact with many chemicals and are the standard for handling solids. Always inspect gloves for tears or punctures before use.[2]

  • Double Gloving : When weighing the solid or handling concentrated solutions, wearing two pairs of nitrile gloves is a best practice. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Solvent Considerations : If using organic solvents (e.g., DMSO, DCM, Methanol), consult a glove compatibility and breakthrough chart to select a glove material that provides adequate protection for the duration of the task.

Body Protection

A standard, clean lab coat, kept fully buttoned with sleeves rolled down, is mandatory to protect skin and personal clothing. For large-scale operations, a chemically resistant apron may be worn over the lab coat.

Respiratory Protection

All manipulations of solid Isoxazolo[3,4-b]pyridine-3-carboxylic acid that could generate dust must be performed inside a certified chemical fume hood.[4][10] This engineering control is the primary method for preventing respiratory exposure. The balance for weighing the powder should be placed within the fume hood.[9]

Operational and Disposal Plans

A self-validating protocol ensures that safety procedures are followed from the beginning of an experiment through to the final disposal of waste.

Step-by-Step PPE Donning and Doffing Procedure

The order of donning and doffing PPE is critical to prevent cross-contamination.[11]

Caption: The correct sequence for donning and doffing PPE to prevent contamination.

Handling Protocol
  • Preparation : Designate a specific work area within the fume hood for handling the compound. Cover the work surface with absorbent bench paper.[9]

  • Pre-Weighing : Tare a container with a lid on the balance inside the fume hood.

  • Manipulation : Add the powdered compound to the container within the fume hood. Keep the container closed as much as possible.[4]

  • Dissolution : If preparing a solution, add the solvent to the container slowly to avoid splashing.

  • Post-Handling : After use, securely close the primary container. Decontaminate any surfaces with an appropriate solvent and wipe clean.

Waste Disposal Plan

All materials that come into contact with Isoxazolo[3,4-b]pyridine-3-carboxylic acid must be disposed of as hazardous chemical waste.

  • Solid Waste : Contaminated PPE (gloves, bench paper, weigh boats) must be placed in a designated, sealed, and clearly labeled hazardous waste bag or container.

  • Liquid Waste : Unused solutions and solvent rinses containing the compound should be collected in a compatible, sealed, and labeled hazardous waste container. Carboxylic acid waste streams should not be mixed with incompatible chemicals like bases or strong oxidizers.[12][13]

  • Container Management : Keep waste containers closed except when adding waste.[12] Do not fill containers beyond 90% capacity.

  • Disposal : Follow all institutional and local regulations for the pickup and disposal of chemical waste. Never dispose of this chemical down the drain or in the regular trash.[12]

Emergency Procedures

  • Skin Contact : Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][14]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][14]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][15]

  • Spill : Alert personnel in the immediate area. If the spill is small and contained within the fume hood, use a chemical spill kit to absorb the material. If the spill is large or outside of a containment area, evacuate the lab and contact your institution's environmental health and safety (EHS) office.

References

  • NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]

  • Pocket Guide to Chemical Hazards Introduction . National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Labelmaster. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . International Association of Fire Chiefs. [Link]

  • OSHA's PPE Laboratory Standards . Clarion Safety Systems. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (NPG) . Amnautical. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . PMC, National Center for Biotechnology Information. [Link]

  • Weighing Hazardous Powders in the Laboratory . Environment, Health & Safety, University of California, Berkeley. [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders . Duke Occupational & Environmental Safety Office. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard . Compliancy Group. [Link]

  • Safety Data Sheet for[16][17][18]Triazolo[4,3-a]pyridine-5-carboxylic acid . Kishida Chemical Co., Ltd. [Link]

  • Isoxazole PubChem CID 9254 . National Center for Biotechnology Information, PubChem. [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide . Crystalgen. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab . Lab Manager. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination . Quimivita. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • How to Minimize Toxic Emissions in Carboxylic Acid Production? . Patsnap. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work . University of Regensburg. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.